Batabulin Sodium

Catalog No.
S548456
CAS No.
195533-98-3
M.F
C13H6F6NNaO3S
M. Wt
393.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Batabulin Sodium

CAS Number

195533-98-3

Product Name

Batabulin Sodium

IUPAC Name

sodium (3-fluoro-4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide

Molecular Formula

C13H6F6NNaO3S

Molecular Weight

393.24 g/mol

InChI

InChI=1S/C13H6F6NO3S.Na/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19;/h2-4H,1H3;/q-1;+1

InChI Key

UWPXRVDIKGZQQW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene, batabulin, T 138067, T-138067, T138067

Canonical SMILES

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+]

Isomeric SMILES

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+]

The exact mass of the compound Batabulin sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Binding Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Batabulin is a synthetic microtubule-destabilizing agent that binds irreversibly and covalently to specific β-tubulin isotypes [1].

  • Target Site: It binds to the colchicine binding site (CBS) on β-tubulin [2] [3].
  • Target Isotypes: Its binding is specific to the β1, β2, and β4 isotypes of tubulin [1].
  • Irreversible Inhibition: Unlike many CBS inhibitors like colchicine or podophyllotoxin, Batabulin forms a covalent bond with β-tubulin, leading to permanent inhibition of microtubule polymerization [1].
  • Cellular Consequences: This binding inhibits microtubule formation, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) [1].

The table below summarizes its key pharmacological properties.

Feature Description
Drug Name Batabulin (also known as T138067-sodium) [1].
Chemical Type Synthetic small molecule [1].
Primary Target Colchicine Binding Site (CBS) of β-tubulin [1] [2].
Binding Mode Irreversible, covalent binding [1].
Target Tubulin Isotypes β1, β2, and β4 [1].
Effect on Microtubules Destabilizes microtubules, inhibits polymerization [1].
Cellular Outcome G2/M cell cycle arrest and apoptosis [1].

Clinical Trial Data and Efficacy

A Phase 2 study evaluated Batabulin in patients with recurrent malignant glioma (anaplastic astrocytoma or glioblastoma multiforme) [1].

  • Dosing Regimen: 330 mg/m² administered intravenously on a weekly schedule [1].
  • Patient Cohort: 18 eligible patients (16 with glioblastoma multiforme, 2 with anaplastic astrocytoma) [1].
  • Efficacy Results: The trial concluded that Batabulin lacked sufficient activity for further development in this population [1].
  • Outcomes Summary: No objective tumor responses were observed; 3 patients had stable disease with a median duration of 2.6 months [1].

The table below summarizes the quantitative efficacy outcomes from the Phase 2 trial.

Efficacy Parameter Result
Number of Eligible Patients 18 [1].
Objective Tumor Response 0 patients [1].
Patients with Stable Disease 3 patients [1].
Median Duration of Stable Disease 2.6 months [1].
Conclusion No clinical activity was observed at the given dose and schedule [1].

Experimental Protocols for Tubulin Binding

While a specific protocol for Batabulin's binding assays is not detailed in the search results, the following established methodologies are relevant for investigating the binding of small molecules like Batabulin to tubulin.

  • Tubulin Polymerization Inhibition Assay This is a standard biochemical method for testing potential tubulin inhibitors. The protocol involves monitoring the increase in light absorbance as tubulin polymerizes into microtubules in vitro. A test compound that inhibits polymerization will show a reduced rate or extent of absorbance increase compared to a control [2]. The GI50 (concentration for 50% growth inhibition) is a key metric derived from this assay [4].

  • Affinity-Based Pull-Down for Target Identification This technique confirms a direct interaction between a small molecule and its protein target.

    • Probe Synthesis: The small molecule (e.g., Batabulin) is conjugated to a solid support like agarose beads or tagged with biotin [5].
    • Incubation: The conjugated molecule is incubated with a cell lysate or purified tubulin protein.
    • Wash and Elution: After incubation, non-specific proteins are washed away, and proteins bound to the bait molecule are eluted.
    • Analysis: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry [5].

Rational Drug Design and Structural Insights

The search results highlight strategies for designing improved tubulin inhibitors, which provide context for understanding Batabulin's design.

  • Importance of the Colchicine Binding Site (CBS): The CBS on β-tubulin remains a promising target for anticancer drug design. Inhibitors targeting this site are often investigated for their potential to overcome multidrug resistance (MDR) associated with taxane and vinca alkaloid treatments [2].
  • Irreversible Binding as a Strategy: Batabulin's covalent binding mechanism is a distinct approach aimed at achieving prolonged and potent inhibition [1].
  • Sulfur Substitution: Some studies have shown that substituting oxygen with sulfur in tubulin inhibitors can enhance binding affinity. The sulfur atom's larger atomic size and different electronic properties can form favorable interactions with tubulin residues [4].

The diagram below illustrates the cellular mechanism of action of Batabulin.

G Batabulin Batabulin Binds β-tubulin\n(Colchicine Site) Binds β-tubulin (Colchicine Site) Batabulin->Binds β-tubulin\n(Colchicine Site) Irreversibly Microtubule Microtubule CellCycle CellCycle Apoptosis Apoptosis Inhibits Microtubule\nPolymerization Inhibits Microtubule Polymerization Binds β-tubulin\n(Colchicine Site)->Inhibits Microtubule\nPolymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Inhibits Microtubule\nPolymerization->Disrupted Mitotic Spindle G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Disrupted Mitotic Spindle->G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest->Apoptosis

Figure 1: Batabulin induces apoptosis by irreversibly binding β-tubulin, disrupting microtubule formation and causing cell cycle arrest.

Research Implications and Future Directions

Although Batabulin itself was not successful in clinical trials for glioma, its investigation provides valuable insights for future drug discovery.

  • Overcoming Drug Resistance: The search for novel CBS inhibitors is driven by the need to overcome multidrug resistance, often mediated by P-glycoprotein efflux pumps or specific β-tubulin mutations [2]. Batabulin's irreversible mechanism was one strategy to circumvent this.
  • Advanced Screening Techniques: Modern drug discovery employs in silico pharmacophore-based virtual screening to identify novel tubulin inhibitors. These workflows combine structure-based and ligand-based models to screen compound libraries efficiently before experimental validation [2].
  • Blood-Brain Barrier (BBB) Penetration: A significant challenge in treating brain tumors like glioma is designing drugs that can cross the BBB. Future MTA development must consider strategies to enhance CNS delivery [3].

References

Mechanism of Action: Covalent Binding and Tubulin Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism involves the covalent modification of a specific cysteine residue, which triggers a downstream process leading to the loss of tubulin protein.

G Batabulin Batabulin Cys239 Cys239 Batabulin->Cys239 Covalent Binding TubulinDegradation TubulinDegradation Cys239->TubulinDegradation Promotes Proteasome Proteasome TubulinDegradation->Proteasome Depends on G2M_Arrest G2M_Arrest TubulinDegradation->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: The signaling pathway of Batabulin sodium, from covalent binding to apoptotic cell death.

  • Primary Molecular Target: this compound covalently and selectively binds to a conserved cysteine residue at position 239 (Cys-239) on specific β-tubulin isotypes, including β1, β2, and β4 [1] [2] [3].
  • Isoform Selectivity: The binding is highly selective. Tubulin isoforms that possess a serine residue at position 239 (Ser-239), such as β3 and β6, are resistant to degradation by these compounds [1] [4].
  • Downstream Effect: This covalent binding does not merely inhibit tubulin function; it actively promotes the degradation of the α/β-tubulin heterodimers via the proteasome-dependent pathway [1]. This degradation-based mechanism is what classifies these agents as a distinct, third class of tubulin inhibitors [1] [4].

Comparative Analysis of Cys-239 Targeting Compounds

The strategy of targeting Cys-239 is not limited to a single compound. Several small molecules with diverse structures have been identified that share this mechanism [1].

Compound Name Key Structural or Functional Notes Primary Documented Target Effect on Tubulin
Batabulin (T138067) Synthetic pentafluorophenylsulfonamide; the most characterized in this context [2] [5] [3]. β-tubulin (Cys-239) [2] Covalent binding, inhibits polymerization, promotes degradation [1] [2].
T0070907 Known as a peroxisome proliferator-activated receptor γ (PPARγ) inhibitor [1]. PPARγ (Cys-313) & β-tubulin (Cys-239) [1] Promotes proteasome-dependent tubulin degradation [1].
T007-1 A derivative of T0070907 with improved anticancer activity [1]. β-tubulin (Cys-239) [1] Promotes highly selective tubulin degradation [1].
EBI (N,N'-ethylene-bis(iodoacetamide)) A bifunctional alkylating agent [1]. β-tubulin (Cys-239) [1] Induces tubulin degradation [1].
AITC (Allyl Isothiocyanate) A natural compound found in plants like mustard and horseradish [1]. β-tubulin (Cys-239) [1] Induces tubulin degradation [1].

Experimental Data and Protocols

The following table summarizes key experimental findings that validate the mechanism of action and biological effects of this compound.

Assay Type Experimental Model Key Findings / Outcome Reference
In Vitro Tubulin Polymerization Purified bovine brain tubulin Batabulin disrupted microtubule polymerization, analogous to colchicine [1] [2]. [1] [2]
Cellular Tubulin Degradation HeLa, Hct116, MCF7 cells Treatment led to dose-dependent down-regulation of α-tubulin and β-tubulin protein, but not mRNA, blocked by proteasome inhibitor MG132 [1]. [1]
Cell Cycle Analysis MCF7 cells 24-hour treatment with 30-300 nM Batabulin caused 25-30% tetraploid (4n) DNA content, indicating G2/M phase arrest [5] [6] [3]. [5] [6] [3]
Apoptosis Analysis MCF7 cells 24-48 hour treatment with 30-300 nM Batabulin resulted in 25-80% of cells undergoing apoptosis (dose and time-dependent) [5] [6] [3]. [5] [6] [3]
In Vivo Efficacy Athymic nude mice with CCRF-CEM xenografts Intraperitoneal injection of 40 mg/kg Batabulin, once weekly, significantly impaired growth of drug-sensitive tumors [2] [5] [6]. [2] [5] [6]

Therapeutic Implications and Significance

  • A Novel Class of Tubulin Inhibitors: this compound and the other compounds described represent a proposed third class of tubulin inhibitors, distinct from traditional microtubule-stabilizing (e.g., paclitaxel) and destabilizing (e.g., colchicine) agents. This new class acts through promoting tubulin heterodimer degradation rather than just modulating polymerization [1] [4].
  • Potential to Overcome Resistance: A key therapeutic advantage of this covalent mechanism is its potential activity against multidrug-resistant (MDR) tumors. Batabulin has shown cytotoxicity against tumor cell lines resistant to vinblastine, paclitaxel, and other chemotherapeutics, and was efficacious in mouse models of multidrug-resistant cancers [2]. The covalent binding likely allows it to evade drug-efflux pumps like P-glycoprotein that commonly cause resistance to classical tubulin inhibitors [2].

References

Batabulin sodium pentafluorophenylsulfonamide

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Batabulin sodium covalently and selectively binds to a subset of beta-tubulin isoforms (β1, β2, β3, and β4) at a conserved cysteine residue (Cys-239). This binding disrupts normal microtubule polymerization, causing a cascade of cellular events: cytoskeletal collapse, an increase in chromosomal ploidy, cell cycle arrest at the G2/M boundary, and ultimately, the induction of tumor cell apoptosis [1] [2] [3].

The diagram below illustrates this sequential signaling pathway.

G Batabulin Batabulin MicrotubuleDisruption Microtubule Polymerization Disruption Batabulin->MicrotubuleDisruption CytoskeletonCollapse Cytoskeletal Collapse MicrotubuleDisruption->CytoskeletonCollapse PloidyIncrease Increased Chromosomal Ploidy CytoskeletonCollapse->PloidyIncrease G2M_Arrest Cell Cycle Arrest (G2/M Phase) PloidyIncrease->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Signaling pathway of this compound-induced apoptosis.

Biological Activity and Experimental Data

This compound demonstrates potent biological activity in both in vitro and in vivo models.

In Vitro Activity

The table below summarizes key findings from cell-based assays, typically using MCF7 breast cancer cells [2] [4].

Assay Type Cell Line Tested Concentrations Incubation Duration Key Observations
Cell Cycle Analysis MCF7 30 nM, 100 nM, 300 nM 24 hours 25-30% of cells exhibited tetraploid (4n) DNA content, indicating arrest at the G2/M boundary [2] [4].
Apoptosis Analysis MCF7 30 nM, 100 nM, 300 nM 24-48 hours 25-30% of cells underwent apoptosis after 24h; 50-80% of the population after 48h exposure to 100 nM [2] [4].
Molecular Target MCF7 30-300 nM 24-48 hours Selective covalent binding to β-tubulin isoforms at Cys-239, disrupting microtubule polymerization and causing cytoskeletal collapse [2] [4].
In Vivo Efficacy

In male athymic nude mice implanted with drug-sensitive CCRF-CEM tumors, this compound was administered via intraperitoneal injection at 40 mg/kg once weekly [2] [4]. This regimen resulted in significant impairment of tumor growth [2] [4]. A Phase 2 clinical study in patients with malignant glioma also used an intravenous dose of 330 mg/m² weekly [3].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are detailed methodologies for key in vitro experiments.

Cell Cycle Analysis Protocol [2] [4]

This workflow details the procedure for analyzing cell cycle arrest using flow cytometry.

G Start Seed MCF7 cells Treat Treat with Batabulin (30-300 nM) Start->Treat Incubate Incubate for 24 hours Treat->Incubate Harvest Harvest and fix cells Incubate->Harvest Stain Stain with DNA-binding dye (e.g., PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Figure 2: Experimental workflow for cell cycle analysis.

  • Cell Line: MCF7 cells [2] [4].
  • Treatment: Apply this compound at concentrations of 30 nM, 100 nM, and 300 nM [2] [4].
  • Incubation: Expose cells to the compound for 24 hours [2] [4].
  • Cell Harvesting and Fixation: After incubation, harvest the cells and fix them (typically with ethanol) [2] [4].
  • Staining: Stain the fixed cells with a DNA-binding dye like Propidium Iodide (PI) [2] [4].
  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured to distinguish cells in different cell cycle phases (G0/G1, S, G2/M). An increase in the population with 4n DNA content indicates G2/M phase arrest [2] [4].
Apoptosis Analysis Protocol [2] [4]

This protocol assesses the induction of programmed cell death.

  • Cell Line and Treatment: Use MCF7 cells treated with this compound (30-300 nM) for 24 or 48 hours [2] [4].
  • Detection Method: Apoptosis can be measured via flow cytometry using an Annexin V/propidium iodide (PI) staining kit [2] [4].
  • Procedure:
    • Harvest cells after treatment.
    • Resuspend them in a binding buffer.
    • Stain with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the apoptotic cell membrane) and PI (which stains dead cells).
  • Data Interpretation: Cells that are Annexin V-positive and PI-negative are considered to be in early apoptosis. The results are quantified as the percentage of apoptotic cells in the treated population compared to the control [2] [4].

Additional Technical Information for Researchers

  • Solubility and Stock Solutions: this compound is soluble in DMSO (~125 mg/mL, ~317.87 mM). For in vivo studies, it can be formulated for injection using a mixture of DMSO, Tween 80, and saline (10:5:85) [2] [4].
  • Storage: For long-term storage, the powder should be kept at -20°C for 2-3 years. Stock solutions in solvent are best used within 6 months at -80°C or 1 month at -20°C, ensuring sealed storage to avoid moisture [2] [4] [3].
  • Toxicity Profile: In mouse models, Batabulin has been associated with moderate hematologic and gastrointestinal toxicity [3].
  • Blood-Brain Barrier Penetration: Its lipophilicity (clogP ~3.26) suggests a potential ability to cross the blood-brain barrier, which is relevant for researching its application in brain cancers [3].

This compound represents a mechanistically distinct class of microtubule disruptors. Its unique irreversible binding mode and selectivity for specific β-tubulin isotypes make it a valuable tool for cancer research.

References

Batabulin sodium T138067

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Batabulin exerts its antitumor effect through a unique mechanism of irreversible covalent binding [1] [2]. The sequence of its molecular mechanism is illustrated below:

G Batabulin Batabulin Covalent Bond to\nCys-239 of β-tubulin Covalent Bond to Cys-239 of β-tubulin Batabulin->Covalent Bond to\nCys-239 of β-tubulin  Binds via  pentafluorophenylsulfonamide   Microtubule Microtubule DisruptedPolymerization DisruptedPolymerization Cytoskeleton Collapse Cytoskeleton Collapse DisruptedPolymerization->Cytoskeleton Collapse  Leads to   MitoticArrest MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis  Induces   Covalent Bond to\nCys-239 of β-tubulin->DisruptedPolymerization  Disrupts   Cytoskeleton Collapse->MitoticArrest  Causes  

Key steps in Batabulin's mechanism of action leading to cell death.

  • Molecular Target: Batabulin covalently and selectively binds to a conserved cysteine residue at position 239 (Cys-239) on specific β-tubulin isotypes (β1, β2, and β4) [1] [3] [2].
  • Cellular Consequences: This binding disrupts microtubule polymerization, leading to a collapse of the cellular cytoskeleton. This disruption causes cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death) [1] [4] [5].

Key Experimental Data

The biological activity of Batabulin sodium has been characterized in both in vitro and in vivo models.

Table 1: In Vitro Cytotoxicity and Cellular Effects [1] [5] [2]

Cell Line Experimental Context Batabulin Concentration/IC₅₀ Observed Effect
MCF7 (Human breast cancer) Cell Cycle Analysis 30-300 nM ~25-30% tetraploid (4n) DNA content, indicating G2/M phase arrest.
MCF7 (Human breast cancer) Apoptosis Analysis 100 nM (48-hour exposure) 50-80% of the cell population underwent apoptosis.
HBL-100 (Human breast lineage) Antiproliferative Activity IC₅₀ = 0.2 µM Potent inhibition of cell proliferation.
HUVEC (Human umbilical vein endothelial) Antiproliferative Activity IC₅₀ = 6.3 µM Inhibition of proliferation.
Various Cell Lines Cytoskeleton Disruption 30-300 nM Altered cell shape and collapse of the cytoskeleton.

Table 2: In Vivo Efficacy and Tolerability [1] [4]

Animal Model Administration Route & Dosing Key Findings Reported Tolerability
Male athymic nude mice xenografted with CCRF-CEM (leukemia) tumors 40 mg/kg; Intraperitoneal injection; once per week for 3 weeks. Significant impairment of tumor growth. Information specific to this study is limited.
Mouse models (general) Incorporated into bionic hydrogels for sustained release. Lengthened plasma residence time. Moderate hematologic and gastrointestinal toxicity was observed.

Experimental Protocols

For researchers aiming to work with this compound, here are methodologies from the literature and supplier data.

Table 3: Key Experimental Protocols

Application Detailed Methodology

| *In Vitro* Cell Cycle Analysis | 1. Cell Line: MCF7 cells. 2. Treatment: Expose cells to 30, 100, and 300 nM this compound for 24 hours. 3. Analysis: Use flow cytometry to measure DNA content. A significant population with 4n DNA content indicates G2/M arrest [1] [2]. | | *In Vitro* Apoptosis Analysis | 1. Cell Line: MCF7 cells. 2. Treatment: Expose cells to 30, 100, and 300 nM this compound for 24 or 48 hours. 3. Analysis: Use flow cytometry to detect cells with reduced DNA content, a characteristic of apoptosis [1] [2]. | | *In Vivo* Efficacy Study | 1. Model: Male athymic nude mice (6-8 weeks old) injected with drug-sensitive CCRF-CEM tumor cells. 2. Dosing: Administer 40 mg/kg this compound via intraperitoneal injection once a week on days 5, 12, and 19 post-tumor implantation. 3. Endpoint: Monitor and compare tumor growth volumes against a control group [1]. | | Stock Solution Preparation | 1. Solvent: Dissolve in DMSO at a concentration of 100 mg/mL (approx. 269 mM). 2. Storage: Aliquot and store at -80°C for 6 months or -20°C for 1 month in a sealed, light-resistant container to prevent moisture absorption and inactivation [4] [5]. |

Clinical Development Status

This compound was developed by Amgen, Inc. and advanced into late-stage clinical trials [6] [4]. However, its development was discontinued after Phase 2/3. A Phase 2 study in patients with recurrent malignant glioma (anaplastic astrocytoma or glioblastoma multiforme) was conducted but did not demonstrate sufficient efficacy to warrant further development [6].

References

Batabulin Sodium: Core Profile and Ploidy Effect

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available on Batabulin sodium and its documented effect on ploidy.

Attribute Description
Drug Name This compound (Synonyms: T138067 sodium) [1]
Drug Type Small molecule, antitumor agent [1] [2]
Primary Target & Mechanism Binds covalently and selectively to β-tubulin isotypes (at Cys-239), disrupting microtubule polymerization [1].
Key Cellular Outcome Disruption of microtubules affects cell morphology, leads to G2/M cell-cycle arrest, and ultimately induces apoptotic cell death [1].
Documented Ploidy Effect Treatment of MCF7 cells leads to cells with approximately 25-30% tetraploid (4n) DNA content, indicating an arrest at the G2/M boundary [1].
R&D Status Discontinued (Phase 2/3 trials for unresectable hepatocellular carcinoma) [2].

The link between Batabulin and increased ploidy is consistent with the known biology of antimicrotubule agents. A separate study on other antimicrotubule drugs (AMDs) like taxol and vincristine found that they induce hyperploidy in glioma cell lines that are defective in the G1 checkpoint. These hyperploid cells can undergo apoptosis, but a fraction survive and resume the cell cycle with heterogeneous and unstable karyotypes, a state of chromosome instability [3]. Batabulin, sharing a similar microtubule-disrupting mechanism, fits this established model.

Proposed Experimental Pathways for Ploidy Analysis

To conduct an in-depth investigation into Batabulin-induced ploidy changes, you would typically follow a workflow that connects the drug's mechanism to its cellular consequences. The diagram below outlines this logical pathway and key experimental approaches for validation.

G Batabulin Batabulin MicrotubuleDisruption Inhibition of Microtubule Polymerization Batabulin->MicrotubuleDisruption MitoticArrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->MitoticArrest FailedCytokinesis Failed Cytokinesis MitoticArrest->FailedCytokinesis Polyploidy Polyploid/Hyperploid Cells FailedCytokinesis->Polyploidy Apoptosis Apoptotic Cell Death Polyploidy->Apoptosis Survival Cell Survival & Cycle Progression Polyploidy->Survival GenomicInstability Chromosomal Instability Survival->GenomicInstability

The primary experimental methods to quantify and characterize the ploidy changes outlined in the pathway include:

  • Cell Cycle & DNA Content Analysis: The core method for detecting tetraploid cells, as referenced in the data, is DNA content analysis via flow cytometry. This technique measures the DNA content per cell, allowing for the identification and quantification of cell populations with 4n (G2/M) and >4n (polyploid) DNA content [1].
  • Karyotype & Chromosomal Instability Analysis: To move beyond DNA quantity and assess chromosomal quality and number, karyotype analysis is essential. This involves the metaphase spreading of chromosomes and Giemsa banding (G-banding) to visualize and count chromosomes, identifying numerical and structural changes [3]. Comparative Genomic Hybridization (CGH) can provide a higher-resolution, genome-wide view of copy number alterations [3].
  • Supporting Mechanistic Assays: Immunofluorescence microscopy using antibodies against α-tubulin is used to visualize the collapse of the microtubule cytoskeleton and the formation of aberrant mitotic spindles [1]. To confirm the onset of programmed cell death in the polyploid population, Annexin V staining and flow cytometry are standard methods [4].

Research Implications and Future Directions

The induction of polyploidy presents a complex therapeutic outcome. While it can lead to apoptosis and cell death, the survival of a fraction of hyperploid cells with chromosomal instability is a significant concern, as it may contribute to tumor evolution and drug resistance [3].

Future research directions could explore:

  • Combination Therapies: Investigating Batabulin in combination with other targeted agents, a strategy supported by research showing synergy between microtubule-stabilizing and destabilizing drugs [4].
  • Tumor-Specific Vulnerability: Focusing on cancers with inherent checkpoint deficiencies that make them more susceptible to mitotic catastrophe upon antimicrotubule drug treatment [3].

References

Comprehensive In Vitro Protocol for Evaluating Batabulin Sodium in MCF-7 Breast Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Batabulin Sodium

This compound (also known as T138067 sodium) is a novel microtubule-targeting agent that represents a distinct class of antitumor compounds with a unique mechanism of action. Unlike traditional microtubule inhibitors such as taxanes and vinca alkaloids, Batabulin binds covalently and selectively to a subset of β-tubulin isotypes at a conserved cysteine residue (Cys-239), thereby disrupting microtubule polymerization and cellular division. This covalent modification occurs specifically in β1, β2, and β4 tubulin isotypes, leading to collapse of the cytoskeleton, cell cycle arrest at the G2/M phase boundary, and ultimately induction of apoptotic cell death [1].

The therapeutic potential of Batabulin is particularly relevant for breast cancer research, especially in investigating treatment strategies for resistant phenotypes. Studies have demonstrated that MCF-7 cells, a well-characterized hormone receptor-positive breast cancer cell line, respond to Batabulin treatment with characteristic morphological changes and dose-dependent apoptosis, making this cell line an appropriate model for evaluating Batabulin's mechanism and efficacy [1]. This protocol provides detailed methodologies for conducting in vitro assessments of this compound using MCF-7 cells, incorporating relevant experimental parameters and analytical approaches.

Materials and Preparation

Compound Information and Reconstitution

This compound (CAS No.: 195533-98-3) has a molecular weight of 393.24 g/mol and the chemical formula C₁₃H₆F₆NNaO₃S [1]. The compound is typically supplied as an off-white to light yellow solid and should be stored at 4°C in sealed containers protected from moisture.

Table 1: this compound Stock Solution Preparation

Solvent Stock Concentration Storage Conditions Stability
Anhydrous DMSO 10-100 mM -80°C (6 months), -20°C (1 month) Avoid repeated freeze-thaw cycles
Culture Medium Working concentrations Prepared fresh before use Use within 24 hours

For reconstitution, prepare a primary stock solution in anhydrous DMSO at concentrations ranging from 10-100 mM. Higher concentration stocks (e.g., 125 mg/mL or 317.87 mM) may be prepared for bulk studies but require sonication for complete dissolution [1]. It is critical to use freshly opened DMSO when preparing stock solutions as the compound is hygroscopic and moisture can compromise stability. From the primary stock, prepare working dilutions in appropriate cell culture media immediately before use, ensuring that the final DMSO concentration does not exceed 0.1-0.5% to maintain cell viability.

Cell Line and Culture Conditions

The MCF-7 cell line (human breast adenocarcinoma) should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% antibiotic-antimycotic solution [2]. For optimal experimental consistency, cells should be maintained at 37°C in a humidified incubator with 5% CO₂ and subcultured when they reach 70-80% confluence using standard trypsinization procedures.

For experiments, use cells between passages 5-25 to maintain phenotypic stability. Prior to Batabulin treatment, cells should be harvested and seeded at appropriate densities based on the specific assay parameters (detailed in subsequent sections). Allow cells to adhere for 24 hours post-seeding before initiating compound treatment to ensure proper attachment and recovery.

Required Equipment and Reagents
  • Specialized equipment: Inverted phase-contrast microscope, CO₂ incubator, flow cytometer with appropriate filters for apoptosis assays, spectrophotometric plate reader, fluorescence microscope, tubulin polymerization assay kit.
  • Consumables: Cell culture plates (6-well, 12-well, 96-well formats), sterile pipettes and tips, cryovials for cell storage, flow cytometry tubes.
  • Key reagents: this compound, DMSO (cell culture grade), MTT or XTT cell viability assay kits, Annexin V-FITC/PI apoptosis detection kit, propidium iodide solution for cell cycle analysis, tubulin polymerization assay kit, caspase-9 activity assay kit, Bcl-2 and Bax antibodies for Western blotting.

Experimental Protocols

Cytotoxicity and Antiproliferative Assay

The assessment of cytotoxic effects and anti-proliferative activity provides fundamental data on this compound's potency against MCF-7 cells. This protocol utilizes the crystal violet assay method, which measures cell viability through dye binding to cellular nucleoproteins [3].

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 12 × 10³ cells/well in 100 μL complete medium and incubate for 24 hours to allow attachment [3].
  • Prepare this compound treatments in culture medium at concentrations ranging from 30 nM to 300 nM, along with appropriate vehicle controls (DMSO concentration ≤0.5%).
  • Remove culture medium from cells and add 100 μL of each treatment concentration to triplicate wells.
  • Incubate treated cells for 48 hours at 37°C in a 5% CO₂ incubator.
  • After incubation, carefully remove media and gently wash cells with phosphate-buffered saline (PBS).
  • Fix cells with 4% formaldehyde for 10 minutes, then stain with 0.2% crystal violet solution for 20 minutes.
  • Wash plates thoroughly with distilled water to remove excess stain and air-dry completely.
  • Add 1% SDS solution to each well to solubilize the bound dye and measure absorbance at 570 nm using a plate reader.
  • Calculate cell viability percentage relative to vehicle-treated controls and determine the IC₅₀ value (concentration that inhibits cell growth by 50%) using appropriate statistical software.

Table 2: this compound Cytotoxicity Parameters in MCF-7 Cells

Parameter Value/Range Incubation Time Key Findings
Working Concentration Range 30-300 nM 24-48 hours Dose-dependent decrease in cell viability
IC₅₀ Value ~100 nM 48 hours Approximately 50% reduction in viability
Apoptotic Cells (Annexin V+) 25-30% 24 hours Early apoptosis detection
Apoptotic Cells (Annexin V+) 50-80% 48 hours Late apoptosis/necrosis
Apoptosis Analysis by Annexin V/PI Staining

The detection of apoptotic cell death is crucial for understanding this compound's mechanism of action. The Annexin V/propidium iodide (PI) double staining method allows discrimination between early apoptotic, late apoptotic, and necrotic cell populations [1] [2].

Procedure:

  • Seed MCF-7 cells in 12-well plates at 2.5 × 10⁵ cells/well and incubate overnight.
  • Treat cells with this compound at concentrations of 30 nM, 100 nM, and 300 nM for 24 and 48 hours. Include untreated and vehicle controls.
  • After treatment, collect both adherent and floating cells by gentle trypsinization and combine in flow cytometry tubes.
  • Centrifuge cell suspensions at 500 × g for 5 minutes and wash twice with cold PBS.
  • Resuspend cell pellets in 100 μL of 1× binding buffer at a concentration of approximately 1 × 10⁶ cells/mL.
  • Add 5 μL of Annexin V-FITC and 10 μL of propidium iodide (20 μg/mL) to each tube and incubate for 15 minutes in the dark at room temperature.
  • Add 400 μL of 1× binding buffer to each tube and analyze by flow cytometry within 1 hour.
  • Use FL1 channel for Annexin V-FITC detection (λ_ex = 488 nm, λ_em = 530 nm) and FL3 channel for PI detection (λ_ex = 488 nm, λ_em > 600 nm).
  • Analyze data to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis by Flow Cytometry

Assessment of cell cycle distribution provides insight into this compound's effect on cellular proliferation and division. This protocol uses propidium iodide DNA staining to identify cell cycle phase alterations [1].

Procedure:

  • Seed and treat MCF-7 cells as described for apoptosis analysis (Section 3.2).
  • After treatment, harvest cells by trypsinization and wash twice with cold PBS.
  • Fix cells in 70% ice-cold ethanol for at least 2 hours at 4°C (samples can be stored in ethanol at -20°C for up to 1 week).
  • Centrifuge fixed cells at 500 × g for 5 minutes and remove ethanol completely.
  • Resuspend cell pellets in 500 μL PBS containing 50 μg/mL PI and 100 μg/mL RNase A, then incubate for 30 minutes at 37°C in the dark.
  • Analyze stained cells by flow cytometry using the FL3 channel, collecting at least 10,000 events per sample.
  • Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Batabulin treatment typically results in G2/M phase arrest with approximately 25-30% of cells exhibiting tetraploid (4n) DNA content after 24 hours of treatment [1].
Tubulin Polymerization Assay

This assay directly evaluates this compound's effect on microtubule dynamics by measuring the inhibition of tubulin polymerization in vitro [1] [4].

Procedure:

  • Reconstitute tubulin protein (from bovine or porcine brain) according to manufacturer's instructions in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
  • Prepare this compound solutions at concentrations ranging from 1-10 μM in G-PEM buffer.
  • Add 100 μL of tubulin solution (2 mg/mL) to each well of a 96-well plate pre-warmed to 37°C.
  • Add test compounds to their respective wells and mix thoroughly.
  • Immediately monitor tubulin polymerization by measuring absorbance at 340 nm every minute for 60-90 minutes at 37°C using a temperature-controlled plate reader.
  • Calculate the rate of polymerization and extent of polymerization inhibition relative to vehicle controls. This compound typically demonstrates an IC₅₀ of approximately 6.1 μM for tubulin polymerization inhibition [4].

Data Analysis and Interpretation

Expected Results and Statistical Analysis

This compound treatment should produce dose-dependent and time-dependent responses across the various assays. Typical results include:

  • Cytotoxicity: Significant reduction in cell viability with IC₅₀ values approximately 100 nM after 48 hours of treatment [1].
  • Apoptosis: 25-30% early apoptosis after 24 hours at 100-300 nM concentrations, increasing to 50-80% after 48 hours of treatment [1].
  • Cell Cycle: Distinct G2/M phase arrest with approximately 25-30% of cells exhibiting tetraploid (4n) DNA content after 24 hours of treatment at 30-300 nM concentrations [1].
  • Tubulin Polymerization: Significant inhibition of microtubule formation with IC₅₀ values around 6.1 μM in cell-free systems [4].

For statistical analysis, perform all experiments in triplicate with at least three biological replicates. Express data as mean ± standard deviation (SD) or standard error of the mean (SEM). Use appropriate statistical tests (Student's t-test for two groups, ANOVA with post-hoc testing for multiple groups) with significance set at p < 0.05.

Mechanism of Action Visualization

The following diagram illustrates this compound's mechanism of action in MCF-7 cells:

G Batabulin Batabulin βTubulin βTubulin Batabulin->βTubulin Covalent binding to Cys-239 Microtubules Microtubules CellCycle CellCycle Microtubules->CellCycle G2/M Phase Arrest Polymerization Polymerization Polymerization->Microtubules Inhibition Apoptosis Apoptosis CellCycle->Apoptosis Induction Caspase9 Caspase9 Apoptosis->Caspase9 Activation Bax Bax Apoptosis->Bax Increased Expression Bcl2 Bcl2 Apoptosis->Bcl2 Decreased Expression βTubulin->Polymerization Disruption

Diagram 1: this compound mechanism of action in MCF-7 cells. The compound covalently binds to β-tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis through caspase-9 activation and altered Bcl-2/Bax expression.

Batabulin's covalent binding to β-tubulin isotypes (particularly at Cys-239) initiates a cascade of molecular events culminating in apoptotic cell death. This process involves activation of caspase-9, increased expression of pro-apoptotic Bax protein, and decreased expression of anti-apoptotic Bcl-2 protein [1] [4]. The diagram illustrates this sequential mechanism and the key regulatory proteins involved in Batabulin-induced apoptosis.

Technical Notes and Troubleshooting

Optimization and Validation
  • Solvent Considerations: this compound is sparingly soluble in aqueous solutions. Maintain DMSO concentrations below 0.5% in all experiments and include vehicle controls with equivalent DMSO concentrations. Higher DMSO concentrations can compromise cell viability and confound results.
  • Time Course Considerations: For comprehensive analysis, include multiple time points (24, 48, and 72 hours) in preliminary experiments to establish optimal treatment duration for specific endpoints.
  • Positive Controls: Include appropriate positive controls in each experiment: paclitaxel (microtubule stabilizer), colchicine (microtubule destabilizer), or staurosporine (apoptosis inducer).
  • Assay Validation: Validate flow cytometry assays using cells treated with known apoptosis inducers. Verify tubulin polymerization assays with established microtubule destabilizers like colchicine.
Troubleshooting Common Issues
  • High Background Apoptosis: Reduce serum concentration during treatment or shorten treatment duration. Ensure cells are not over-confluent at treatment initiation.
  • Variable IC₅₀ Values: Use consistent cell passage numbers and ensure identical seeding densities across experiments. Thoroughly pre-warm media and reagents to 37°C before treatments.
  • Poor Tubulin Polymerization: Use fresh GTP in polymerization buffer and ensure tubulin aliquots have not undergone repeated freeze-thaw cycles. Verify temperature consistency throughout the assay.
  • Low Signal in Flow Cytometry: Increase cell numbers per sample, confirm antibody concentrations through titration, and minimize time between staining and analysis.

References

Batabulin sodium apoptosis assay concentration

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Apoptosis Induction

Batabulin sodium (T138067 sodium) is an antitumor agent that acts by covalently and selectively binding to a subset of β-tubulin isotypes, specifically at a conserved Cys-239 residue. This binding disrupts microtubule polymerization, leading to a collapse of the cytoskeleton, alterations in cell morphology, and cell-cycle arrest at the G2/M boundary. Ultimately, these effects trigger apoptotic cell death [1] [2] [3].

The tables below summarize the key quantitative data for this compound's activity:

Table 1: In Vitro Apoptosis and Cell Cycle Analysis in MCF7 Cells [1]

Assay Type Concentration Range Incubation Time Key Findings
Cell Cycle Analysis 30 - 300 nM 24 hours 25-30% of cells showed tetraploid (4n) DNA content, indicating arrest at the G2/M phase.
Apoptosis Analysis 30 - 300 nM 24 hours 25-30% of cells showed reduced DNA content, characteristic of apoptosis.
Apoptosis Analysis 100 nM 48 hours 50-80% of the cell population was undergoing apoptosis.

Table 2: In Vivo Efficacy in Mouse Xenograft Model [1]

Parameter Details
Animal Model Male athymic nude mice (nu/nu) injected with CCRF-CEM cells
Dosage & Route 40 mg/kg, intraperitoneal injection
Dosing Schedule Once per week (on days 5, 12, and 19)
Result Impaired growth of drug-sensitive CCRF-CEM tumors

Protocol: Apoptosis Assay via Cell Cycle Analysis

This protocol details the method for quantifying this compound-induced apoptosis and cell cycle arrest in MCF7 cells, as referenced in the search results [1].

Materials
  • Cell line: MCF7 human breast cancer cells
  • Test compound: this compound (T138067 sodium) [1]
  • Solvent: DMSO (for preparing stock and working concentrations) [1]
  • Essential reagents: Propidium iodide (PI) staining solution, RNase A, ethanol (70%, ice-cold), phosphate-buffered saline (PBS)
  • Equipment: Flow cytometer, cell culture incubator, centrifuge, water bath
Procedure
  • Cell Seeding and Culture: Seed MCF7 cells in appropriate culture plates and allow them to adhere and grow under standard conditions (37°C, 5% CO₂) until they reach 60-70% confluence.
  • Compound Treatment: Prepare working concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM) in culture medium. Treat the cells with these concentrations. Include a vehicle control (DMSO at the same dilution as treated groups).
  • Incubation: Incubate the cells for 24 hours for cell cycle analysis or for 24-48 hours for apoptosis analysis [1].
  • Cell Harvesting: After incubation, harvest the cells by trypsinization, collect the supernatant (which may contain floating apoptotic cells), and combine with the trypsinized cells. Centrifuge the cell suspension and wash the pellet with PBS.
  • Fixation and Staining: Resuspend the cell pellet gently in ice-cold 70% ethanol and fix at -20°C for at least 2 hours. After fixation, centrifuge the cells, remove the ethanol, and wash with PBS. Treat the cell pellet with RNase A to digest RNA, then stain with propidium iodide (PI) solution for DNA content analysis.
  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use the PI signal to measure DNA content.
  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the population of cells with sub-G1 DNA content (indicative of apoptosis) can be determined from the DNA content histograms.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the logical sequence of events from this compound treatment to the final readout of apoptosis, integrating the key experimental steps:

G Start Start: this compound Treatment A Covalent Binding to β-Tubulin (Cys-239) Start->A B Disruption of Microtubule Polymerization A->B C Altered Cell Morphology (Cytoskeleton Collapse) B->C D Cell Cycle Arrest at G2/M Phase C->D E Induction of Apoptotic Cell Death D->E F Experimental Readout: Flow Cytometry Analysis E->F G Data: Sub-G1 Population & DNA Content F->G

Key Considerations for Researchers

  • Positive Control: It is highly recommended to include a known apoptosis inducer, such as staurosporine, as a positive control to validate the assay performance [4].
  • Caspase Activation: To provide further mechanistic insight, you can complement the cell cycle/apoptosis analysis with a Caspase-3/7 activity assay, which is a specific marker for apoptosis execution [4].
  • Solvent Handling: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent toxicity to the cells [1] [3].
  • Cytotoxicity Correlation: The pro-apoptotic effects (50-80% apoptosis at 100 nM for 48 hours) occur at concentrations well below the general cytotoxicity IC50 values reported in other cell lines, which can be in the micromolar range [3]. This suggests that apoptosis is a primary mechanism of action at these concentrations.

Reference List

  • MedChemExpress. This compound (T138067 sodium) | Antitumor Agent [1].
  • MedChemExpress. Batabulin (T138067) | Antitumor Agent [3].
  • Nikon Corporation Healthcare Business Unit. Apoptosis assay using AI-driven fully automated ECLIPSE Ji [4].
  • PMC. Allocolchicinoids bearing a Michael acceptor fragment for ... [2].

References

Batabulin Sodium: Mechanism and Cell Cycle Analysis Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Batabulin Sodium

This compound (also known as T138067) is a synthetic pentafluorophenylsulfonamide compound developed as an anticancer agent [1]. Its primary mechanism of action is the covalent and selective binding to a specific subset of beta-tubulin isoforms, including β1, β2, and β4, at a conserved cysteine residue (Cys-239) [1]. This binding disrupts the normal process of microtubule polymerization, which is critical for maintaining the cytoskeleton and for proper chromosome segregation during cell division.

Mechanism of Action and Signaling Pathway

The disruption of microtubule dynamics by this compound initiates a cascade of cellular events that ultimately leads to apoptotic cell death. The following diagram illustrates the key steps in this mechanism and the subsequent experimental parameters you can measure.

G Start This compound Step1 Covalently binds to β-tubulin isoforms (at Cys-239) Start->Step1 Step2 Disrupts Microtubule Polymerization Step1->Step2 Analysis1 Experimental Analysis: - Western Blot (Tubulin) - Immunofluorescence Step1->Analysis1 Step3 Cytoskeletal Collapse & Altered Cell Morphology Step2->Step3 Step4 Cell Cycle Arrest at G2/M Phase Step2->Step4 Mitotic spindle disruption activates checkpoints Step5 Induction of Apoptotic Cell Death Step3->Step5 Step4->Step5 Analysis2 Experimental Analysis: - Flow Cytometry (DNA content) - Cell Cycle Staining Step4->Analysis2 Analysis3 Experimental Analysis: - Apoptosis Assays (e.g., Annexin V) - Caspase Activation Step5->Analysis3

Diagram 1: Mechanism of action of this compound and corresponding experimental analysis methods. The compound binds tubulin, disrupting mitosis and leading to cell death, which can be measured with specific assays.

Detailed Experimental Protocols and Data

The following tables summarize the key experimental conditions and quantitative findings from studies on this compound.

Table 1: In Vitro Cell Culture Protocol and Effects of this compound (using MCF-7 breast cancer cells as a model) [1]

Parameter Details
Cell Line MCF-7 (Human breast adenocarcinoma)
Tested Concentrations 30 nM, 100 nM, 300 nM
Treatment Duration 24 hours / 48 hours
Observed Phenotype Altered cell morphology, cytoskeletal collapse
Cell Cycle Analysis (24h) 25–30% of cells exhibited tetraploid (4n) DNA content, indicating G2/M arrest.
Apoptosis Analysis (24h) 25–30% of cells showed diminished DNA content characteristic of apoptosis.
Apoptosis Analysis (48h at 100 nM) 50–80% of the cell population underwent apoptosis.
Key Molecular Insight Covalent modification of β-tubulin isoforms at Cys-239.

Table 2: In Vivo Efficacy Protocol and Effects of this compound [1]

Parameter Details
Animal Model Male athymic nude mice (nu/nu), 6-8 weeks old, 20-25 g
Xenograft Model Drug-sensitive CCRF-CEM tumors
Dosage 40 mg/kg
Route of Administration Intraperitoneal (i.p.) injection
Dosing Schedule Once per week (on days 5, 12, and 19 post-tumor inoculation)
Experimental Results Significant impairment of drug-sensitive CCRF-CEM tumor growth.

Table 3: Cell Cycle Analysis Protocol via Flow Cytometry This general protocol can be applied to assess the G2/M arrest induced by Batabulin, as described in [1] and supported by similar methodologies in [2] [3].

Step Procedure Notes / Reagents
1. Cell Preparation Seed and culture cells until ~70% confluency. Treat with this compound at desired concentrations (e.g., 30-300 nM) and duration (e.g., 24h). Include a vehicle control (e.g., DMSO).
2. Cell Harvesting Trypsinize, collect cells by centrifugation, and wash with PBS.
3. Fixation Gently resuspend cell pellet in cold 70% ethanol. Fix at -20°C for a minimum of 2 hours or overnight. Add ethanol drop-wise while vortexing gently to prevent clumping.
4. Staining Pellet fixed cells, wash with PBS, and resuspend in DNA staining solution. Incubate in the dark for 30-60 mins. Propidium Iodide (PI, 50 µg/mL) or DAPI. Include RNase A (100 µg/mL) to eliminate RNA interference.
5. Flow Cytometry Analyze stained cells using a flow cytometer. Measure fluorescence in the red (for PI) or blue (for DAPI) channel. Acquire at least 10,000 events per sample. Use pulse processing to exclude doublets.
6. Data Analysis Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases. Software: FlowJo, ModFit, or FCS Express. An increase in the G2/M peak indicates arrest.

Experimental Workflow Visualization

The overall process for conducting and analyzing a this compound experiment, from cell treatment to data interpretation, is summarized below.

G StepA Seed and Culture Cancer Cells StepB Treat with This compound StepA->StepB StepC Harvest and Fix Cells StepB->StepC StepD Stain with DNA Dye (e.g., PI) StepC->StepD StepE Acquire Data on Flow Cytometer StepD->StepE StepF Analyze DNA Content Histograms StepE->StepF Result1 Key Outcome: Quantification of % Cells in G0/G1, S, and G2/M StepF->Result1

Diagram 2: Core workflow for analyzing this compound-induced cell cycle arrest using flow cytometry.

Context and Significance

  • Broader Context of Tubulin Inhibitors: Batabulin belongs to a class of anticancer agents that target tubulin to induce mitotic catastrophe and cell death [4]. Other compounds, like the novel inhibitor OAT-449, also disrupt tubulin polymerization, leading to G2/M arrest and non-apoptotic cell death in various cancer lines, demonstrating the validated nature of this therapeutic strategy [4].
  • Role of Specific Tubulin Isoforms: Research on Class III beta-tubulin (β3-tubulin) has shown that knocking down this specific isotype in melanoma cells also impairs microtubule dynamics and induces G2/M cell cycle arrest [2]. This reinforces the biological rationale for Batabulin's efficacy, as it targets specific β-tubulin isoforms critical for proliferation and survival of cancer cells.

References

Chemical Profile & Solubility of Batabulin Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Batabulin sodium (Synonyms: T138067 sodium) is an anticancer agent that acts by covalently and selectively binding to specific β-tubulin isotypes (β1, β2, β3, β4) at a conserved Cys-239 residue. This binding disrupts microtubule polymerization, leading to cytoskeleton collapse, cell-cycle arrest at the G2/M phase, and ultimately, apoptotic cell death [1] [2] [3].

The key solubility data from your search is summarized in the table below.

Property Value
Molecular Weight 393.24 g/mol [2] [3] [4]
CAS Number 195533-98-3 [2] [3] [4]
DMSO Solubility 100 mg/mL (~ 254.3 mM) [3] or 125 mg/mL (~ 317.9 mM) [2] [4]
Appearance Off-white to light yellow solid powder [2] [4]

Stock Solution Preparation & Handling

The following protocols are recommended for preparing and storing this compound stock solutions to ensure stability and reproducibility in your experiments.

  • Preparation of 100 mg/mL Stock Solution in DMSO

    • Bring a vial of this compound powder and anhydrous DMSO to room temperature.
    • Weigh out the desired amount of this compound. To prepare a 1 mL stock solution, you will need 100 mg of the compound.
    • Transfer the powder to a clean, dry vial.
    • Add a precise volume of DMSO to achieve the final concentration of 100 mg/mL.
    • Sonicate the mixture for a few minutes to ensure complete dissolution and to obtain a clear solution [3]. If necessary, gently vortex the mixture.
    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
  • Storage and Stability

    • Powder: Store at -20°C for 2-3 years [3] [4].
    • DMSO Stock Solution: For long-term storage, aliquot and store at -80°C for 6 months. For short-term use, store at -20°C for 1 month. Always use sealed storage containers to protect from moisture [2] [4].

In Vitro Experimental Protocols

The methodologies below, adapted from the search results, outline how to assess the biological activity of this compound in cell-based assays.

  • Cell Cycle Arrest Assay (using MCF7 cells) [1] [2] [4]

    • Cell Line: MCF7 human breast cancer cells.
    • Treatment: Expose cells to this compound at concentrations of 30 nM, 100 nM, and 300 nM.
    • Incubation Time: 24 hours.
    • Expected Outcome: Analysis by flow cytometry should show approximately 25-30% of cells with tetraploid (4n) DNA content, indicating cell cycle arrest at the G2/M boundary.
  • Apoptosis Analysis Assay (using MCF7 cells) [1] [2] [4]

    • Cell Line: MCF7 cells.
    • Treatment: Expose cells to this compound at 30 nM, 100 nM, and 300 nM.
    • Incubation Time: 24 to 48 hours.
    • Expected Outcome:
      • After 24 hours, approximately 25-30% of the cell population will show reduced DNA content, characteristic of apoptosis.
      • After 48 hours of exposure to 100 nM this compound, approximately 50-80% of the cell population will be undergoing apoptosis, detectable via assays like Annexin V staining.

G Batabulin Batabulin Binds β-tubulin\n(Cys-239) Binds β-tubulin (Cys-239) Batabulin->Binds β-tubulin\n(Cys-239) Covalent Binding Microtubule Microtubule Polymerization Polymerization Disruption Disruption Cytoskeleton\nCollapse Cytoskeleton Collapse Disruption->Cytoskeleton\nCollapse Mitotic Spindle\nFailure Mitotic Spindle Failure Disruption->Mitotic Spindle\nFailure CellCycleArrest CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces Binds β-tubulin\n(Cys-239)->Disruption Inhibits Cytoskeleton Collapse Cytoskeleton Collapse Cytoskeleton Collapse->CellCycleArrest Leads to Mitotic Spindle Failure Mitotic Spindle Failure Mitotic Spindle Failure->CellCycleArrest Leads to

Diagram 1: Mechanism of Action of this compound. The diagram illustrates how Batabulin covalently binds to β-tubulin, leading to microtubule disruption and subsequent cellular events.

In Vivo Dosing Protocol

For preclinical studies, the following protocol has been used to evaluate the efficacy of Batabulin in mouse models.

  • Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old, weighing 20-25 g, injected with CCRF-CEM tumor cells [1] [2] [4].
  • Dosage: 40 mg/kg [1] [2] [4].
  • Route of Administration: Intraperitoneal (i.p.) injection [1] [2] [4].
  • Dosing Schedule: Once per week, on days 5, 12, and 19 post-tumor implantation [1] [2] [4].
  • Vehicle Formulation: The free acid form of Batabulin was used in one study with a vehicle consisting of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at a concentration of 4 mg/mL. The solution was prepared by sequential addition of solvents with sonication [1].

G Start Weigh Batabulin sodium powder Solvent Add Anhydrous DMSO Start->Solvent Mix Vortex & Sonicate Solvent->Mix Aliquot Aliquot into single-use vials Mix->Aliquot Store Store at -80°C (6 months) Aliquot->Store

Diagram 2: Stock Solution Preparation Workflow. This flowchart outlines the recommended steps for consistent preparation and storage of this compound stock solutions.

Critical Notes for Researchers

  • Solubility Variance: The reported DMSO solubility has a slight discrepancy between sources. It is prudent to first aim for 100 mg/mL with sonication, moving to 125 mg/mL if necessary.
  • Sodium Salt vs. Free Acid: Be aware that much of the experimental data, particularly the in vivo formulation, is referenced from studies using the free acid form of Batabulin (CAS 195533-53-0). While the biological activity is expected to be identical, the solubility and optimal formulation for the sodium salt may differ.
  • For Research Use Only: This compound is for research purposes only and not for human consumption [1] [2] [3].

References

Batabulin Sodium: Properties and Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Batabulin sodium is an antitumor agent that acts by covalently binding to specific β-tubulin isotypes (β1, β2, and β4) at a conserved cysteine residue (Cys-239), leading to the disruption of microtubule polymerization, cytoskeletal collapse, and eventual apoptotic cell death [1] [2].

The table below summarizes its key physicochemical properties and solubility data:

Property Value / Description
CAS Number 195533-98-3 [1]
Molecular Formula C₁₃H₆F₆NNaO₃S [1] [2]
Molecular Weight 393.23 g/mol [1]
Appearance Off-white to light yellow solid powder [1]
Primary Target β-tubulin [2]
Mechanism of Action Covalent binding to β-tubulin isotypes, disrupting microtubule polymerization [1] [2]
Solubility in DMSO ~125 mg/mL (~317.87 mM) [1] [2]

Stock Solution Preparation and Formulations

For in vitro studies, this compound is highly soluble in DMSO. The following table outlines the preparation of common stock solutions:

Target Concentration Amount of this compound to Dissolve in 1 mL of DMSO
100 mg/mL 100 mg
50 mg/mL 50 mg
10 mM (3.93 mg/mL) 3.93 mg

> Note: The product is for research use only, not for human use. DMSO is hygroscopic, and using a newly opened container is recommended for optimal solubility [2]. Aliquot and store the stock solution at -20°C for short-term use (about one month) or at -80°C for longer-term storage (up to six months) to avoid repeated freeze-thaw cycles [1] [2].

In Vitro Experimental Protocols

The following assays, using MCF7 cells (a human breast cancer cell line), can be performed to characterize the biological activity of this compound [1] [2].

Cell Cycle Analysis Protocol

This protocol assesses the compound's ability to induce cell cycle arrest at the G2/M boundary.

  • Cell Line: MCF7 cells [1] [2].
  • Treatment: Treat cells with this compound at concentrations of 30 nM, 100 nM, and 300 nM [1] [2].
  • Incubation Duration: 24 hours [1] [2].
  • Procedure:
    • After treatment, collect both attached and detached cells.
    • Wash cells with phosphate-buffered saline (PBS).
    • Fix cells in 70% cold ethanol overnight at -20°C.
    • Centrifuge and resuspend the cell pellet in PBS containing DNase-free RNase (e.g., 10 mg/mL).
    • Incubate at 37°C for 30 minutes.
    • Add propidium iodide (PI) to a final concentration of approximately 5 μg/mL to stain cellular DNA.
    • Analyze DNA content using a flow cytometer, collecting at least 20,000 events per sample [1] [3].
  • Expected Outcome: Treatment with this compound should result in approximately 25–30% of cells exhibiting tetraploid (4n) DNA content, indicating arrest at the G2/M phase [1] [2].
Apoptosis Analysis Protocol

This protocol detects the induction of programmed cell death.

  • Cell Line: MCF7 cells [1] [2].
  • Treatment: Treat cells with this compound at 30 nM, 100 nM, and 300 nM [1] [2].
  • Incubation Duration: 24 hours and 48 hours [1] [2].
  • Procedure:
    • Follow steps 1-6 of the Cell Cycle Analysis protocol to harvest, fix, and stain cells with PI.
    • Analyze the cells by flow cytometry. The reduced DNA content in apoptotic cells leads to a characteristic sub-G1 peak in the DNA histogram [1] [3].
  • Expected Outcome:
    • After 24 hours, about 25–30% of the cell population will show reduced DNA content, characteristic of apoptosis [1] [2].
    • After 48 hours of exposure to 100 nM Batabulin, 50–80% of the cell population will be undergoing apoptosis [1] [2].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of this compound and the sequential workflow for the key in vitro experiments described above.

G cluster_0 Cellular Phenotype cluster_1 Assay Readout Batabulin Batabulin Binds β-tubulin\nat Cys-239 Binds β-tubulin at Cys-239 Batabulin->Binds β-tubulin\nat Cys-239 CellularPhenotype CellularPhenotype G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest CellularPhenotype->G2/M Cell Cycle Arrest Induction of Apoptosis Induction of Apoptosis CellularPhenotype->Induction of Apoptosis AssayReadout AssayReadout ↑ 4N DNA Content\n(25-30% cells) ↑ 4N DNA Content (25-30% cells) AssayReadout->↑ 4N DNA Content\n(25-30% cells) ↑ Apoptotic Population\n(25-80% cells) ↑ Apoptotic Population (25-80% cells) AssayReadout->↑ Apoptotic Population\n(25-80% cells) Disrupts microtubule\npolymerization Disrupts microtubule polymerization Binds β-tubulin\nat Cys-239->Disrupts microtubule\npolymerization Cytoskeletal collapse Cytoskeletal collapse Disrupts microtubule\npolymerization->Cytoskeletal collapse Cytoskeletal collapse->CellularPhenotype Propidium Iodide (PI) Staining\n& Flow Cytometry Propidium Iodide (PI) Staining & Flow Cytometry G2/M Cell Cycle Arrest->Propidium Iodide (PI) Staining\n& Flow Cytometry Analysis via Sub-G1 Peak Detection\n& Flow Cytometry Sub-G1 Peak Detection & Flow Cytometry Induction of Apoptosis->Sub-G1 Peak Detection\n& Flow Cytometry Analysis via Propidium Iodide (PI) Staining\n& Flow Cytometry->AssayReadout Sub-G1 Peak Detection\n& Flow Cytometry->AssayReadout

Critical Notes and Safety

  • Sterile Technique: Maintain aseptic conditions throughout all cell-based procedures to prevent contamination.
  • Compound Handling: Always use appropriate personal protective equipment (PPE) when handling the compound and organic solvents like DMSO.
  • Control Groups: Every experiment must include vehicle control groups (e.g., cells treated with the same concentration of DMSO used for the drug) to account for any solvent-induced effects.
  • Data Interpretation: The provided protocols and expected results are based on referenced literature and should be used as a guideline. InvivoChem and MedChemExpress note that they have not independently validated all methods, so results should be interpreted within the context of your experimental system [1] [2].

References

Comprehensive Application Notes and Protocols for Batabulin Sodium Working Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Batabulin Sodium

This compound (Synonyms: T138067 sodium) is a potent antitumor agent that belongs to the class of pentafluorophenylsulfonamide compounds. This small molecule therapeutic agent exerts its antiproliferative effects through a unique mechanism involving covalent binding to β-tubulin isotypes, leading to disruption of microtubule polymerization. This compound has demonstrated significant efficacy in various in vitro and in vivo cancer models, particularly against malignant gliomas and drug-sensitive CCRF-CEM tumors. The compound is characterized by its selective binding to a conserved cysteine residue (Cys-239) present in β1, β2, β3, and β4 tubulin isotypes, resulting in collapse of the cytoskeleton, cell-cycle arrest at G2/M boundary, and ultimately induction of apoptotic cell death. This document provides comprehensive application notes and detailed protocols for preparing this compound working solutions to ensure optimal performance in experimental settings.

Chemical Properties and Basic Information

This compound (CAS No.: 195533-98-3) has a molecular formula of C~13~H~6~F~6~NNaO~3~S and a molecular weight of 393.24 g/mol. The compound appears as an off-white to light yellow solid and is supplied as a soluble sodium salt form to enhance its bioavailability and handling properties. This compound is classified as a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity, developed initially by Amgen, Inc. [1] [2]

Table 1: Fundamental Chemical Properties of this compound

Property Specification
CAS Number 195533-98-3
Molecular Formula C~13~H~6~F~6~NNaO~3~S
Molecular Weight 393.24 g/mol
Appearance Off-white to light yellow solid
Chemical Name 2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide sodium salt
Storage Conditions -20°C (powder), -80°C (solution); sealed container, protected from moisture
Mechanism of Action

This compound exerts its antitumor effects through a uniquely targeted mechanism involving direct covalent modification of tubulin subunits. The compound binds selectively and irreversibly to a conserved cysteine residue (Cys-239) present in β1, β2, β3, and β4 tubulin isotypes. This specific interaction disrupts normal microtubule polymerization dynamics, leading to collapse of the cellular cytoskeleton. Subsequently, treated cells undergo cell-cycle arrest at the G2/M boundary, experience increases in chromosomal ploidy, and ultimately undergo apoptotic cell death. This mechanism distinguishes this compound from other tubulin-targeting agents like taxanes or vinca alkaloids that target different tubulin domains or act through non-covalent interactions [1] [2].

Solution Preparation Protocols

Stock Solution Preparation

Primary Stock Solution (10 mM concentration):

  • Equipment and Reagents: this compound powder, anhydrous DMSO (High Purity Grade), analytical balance, sterile glass vials, volumetric pipettes, sonication bath.
  • Weighing: Accurately weigh 3.93 mg of this compound powder using an analytical balance for a 1 mL stock solution.
  • Dissolution: Transfer the weighed powder to a sterile glass vial and add 1 mL of anhydrous DMSO to achieve a 10 mM concentration.
  • Solubilization: Sonicate the mixture for 5-10 minutes at room temperature until completely dissolved. The solution should appear clear without visible particulates.
  • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 50-100 μL) to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -80°C for long-term storage (6 months) or at -20°C for short-term use (1 month). Ensure containers are tightly sealed and protected from light and moisture [1] [3].

Alternative Solvent Systems: For experiments requiring reduced DMSO concentrations, this compound can be initially dissolved in a minimal volume of DMSO (not exceeding 5% final concentration) followed by dilution with appropriate aqueous buffers. The compound has demonstrated compatibility with hydrogel-based delivery systems for sustained release formulations, which can extend plasma residence time in animal models [2].

Table 2: this compound Solution Preparation Guide

Solution Type Concentration Storage Conditions Stability Duration Recommended Uses
Primary Stock 10 mM in DMSO -80°C, sealed container 6 months Long-term storage, multiple experiments
Working Stock 1 mM in DMSO -20°C, sealed container 1 month Medium-term use, frequent experiments
Cell Culture Working Solution 1-100 μM in culture medium 4°C 24 hours Immediate in vitro applications
In Vivo Formulation 1-5 mg/mL in saline Room temperature 4 hours Animal studies, acute toxicity models
Working Solution Preparation for Cell-Based Assays

Serial Dilution Method:

  • Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting 10 μL of 10 mM stock with 90 μL of anhydrous DMSO.
  • Working Solutions: Further dilute the intermediate solution in appropriate cell culture medium to achieve final concentrations typically ranging from 30 nM to 300 nM for cell-based assays.
  • Controls: Always include vehicle controls containing equivalent DMSO concentrations (not exceeding 0.1-0.5% v/v) to account for solvent effects.
  • Quality Assessment: Visually inspect solutions for precipitation or turbidity before use. For critical applications, confirm stability via HPLC if available [1].

In Vitro Application Protocols

Cell Culture Treatment Protocol

Materials Required:

  • Cell lines (e.g., MCF7 breast cancer cells, CCRF-CEM leukemic cells)
  • This compound working solutions (30 nM, 100 nM, 300 nM in culture medium)
  • Complete cell culture medium
  • Tissue culture plates (6-well, 12-well, or 96-well format depending on assay)
  • Standard cell culture equipment (CO~2~ incubator, biosafety cabinet, centrifuge)

Procedure:

  • Cell Seeding: Seed cells at appropriate density (e.g., 5 × 10^4^ cells/mL for MCF7) in complete growth medium and allow to adhere overnight.
  • Treatment Application: Replace medium with fresh medium containing this compound at desired concentrations (30-300 nM).
  • Incubation: Incubate cells for specified duration (typically 24-48 hours) at 37°C in a 5% CO~2~ humidified atmosphere.
  • Assessment: Process cells for downstream analyses including cell cycle analysis, apoptosis assays, and morphological examination [1].
Assessment of Antiproliferative Effects

Cell Cycle Analysis:

  • Harvesting: Collect treated cells by trypsinization at 24 hours post-treatment.
  • Fixation: Fix cells in 70% ethanol at -20°C for at least 2 hours.
  • Staining: Resuspend fixed cells in propidium iodide staining solution (containing RNase A) and incubate for 30 minutes at 37°C.
  • Analysis: Analyze DNA content by flow cytometry. This compound treatment typically shows approximately 25-30% tetraploid (4n) DNA content, indicating arrest at G2/M phase [1].

Apoptosis Assessment:

  • Staining: Harvest cells and stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions.
  • Analysis: Analyze by flow cytometry within 1 hour of staining.
  • Expected Results: After 24-hour exposure to 100 nM this compound, approximately 25-30% of cells typically show apoptotic characteristics. This increases to 50-80% after 48-hour exposure [1].

BatabulinInVitroWorkflow Start Prepare Batabulin Stock Solution (10 mM in DMSO) Step1 Seed Cells in Culture Plates Start->Step1 Step2 Incubate Overnight for Adherence Step1->Step2 Step3 Prepare Working Solutions (30-300 nM in culture medium) Step2->Step3 Step4 Treat Cells with Batabulin Step3->Step4 Step5 Incubate 24-48 hours (37°C, 5% CO₂) Step4->Step5 Analysis Downstream Analysis Step5->Analysis SubAnalysis Cell Cycle Analysis Apoptosis Assay Morphological Examination Analysis->SubAnalysis

Figure 1: Experimental workflow for in vitro assessment of this compound effects on cultured cells.

In Vivo Application Protocols

Animal Model Dosing Protocol

Materials:

  • This compound powder
  • Sterile saline or appropriate vehicle
  • Male athymic nude mice (6-8 weeks old, 20-25 g)
  • Injection equipment (syringes, needles)
  • Animal scale for body weight measurement

Formulation Preparation:

  • Vehicle Selection: Use sterile saline or alternative approved vehicles for in vivo studies.
  • Concentration: Prepare at 4-5 mg/mL concentration to allow appropriate dosing volumes.
  • Solubilization: Mix thoroughly using vortex mixer and confirm complete dissolution by visual inspection.
  • Stability: Use formulations within 4 hours of preparation when stored at room temperature [1].

Dosing Regimen:

  • Dosage: 40 mg/kg this compound for CCRF-CEM xenograft models.
  • Administration Route: Intraperitoneal injection.
  • Schedule: Once per week on days 5, 12, and 19 post-tumor implantation.
  • Monitoring: Regularly monitor tumor dimensions and animal body weight throughout the study period.
  • Endpoint Analysis: Assess tumor growth inhibition and collect tissues for histopathological examination [1].
Efficacy Assessment in Xenograft Models

Tumor Measurement:

  • Caliper Measurements: Measure tumor dimensions twice weekly using digital calipers.
  • Volume Calculation: Calculate tumor volume using the formula: V = (length × width^2^)/2.
  • Statistical Analysis: Compare tumor growth curves between treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA).

Expected Outcomes: this compound treatment at 40 mg/kg weekly typically demonstrates significant impairment of drug-sensitive CCRF-CEM tumor growth compared to vehicle-treated controls. The compound shows moderate hematologic and gastrointestinal toxicity in mouse models that should be carefully monitored during studies [1] [2].

Safety and Handling Procedures

This compound requires careful handling due to its potential health hazards and aquatic toxicity. Adherence to safety protocols is essential for researcher protection and environmental safety.

Table 3: Safety Profile and Handling Guidelines

Hazard Category Classification Precautionary Measures Emergency Procedures
Acute Oral Toxicity Category 4 (H302) Avoid eating, drinking, or smoking during handling If swallowed: Call poison center; rinse mouth
Aquatic Toxicity Category 1 (H410) Prevent release to environment Collect spillage; dispose according to regulations
General Handling N/A Use in well-ventilated areas; avoid dust formation Eye contact: Flush with water; seek medical attention
Personal Protective Equipment (PPE)

Minimum Requirements:

  • Eye Protection: Safety goggles with side-shields
  • Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile)
  • Body Protection: Laboratory coat or protective clothing
  • Respiratory Protection: Suitable respirator when handling powder forms or when adequate ventilation cannot be ensured [3]
Spill and Disposal Procedures

Spill Management:

  • Containment: Immediately contain the spill using appropriate absorbent materials.
  • Cleanup: Absorb solutions with finely-powdered liquid-binding material (diatomite, universal binders).
  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
  • Disposal: Dispose of contaminated material as hazardous waste according to institutional and governmental regulations [3].

Waste Disposal:

  • Product Disposal: Dispose of substance in accordance with prevailing country, federal, state, and local regulations.
  • Contaminated Packaging: Conduct recycling or disposal in accordance with applicable regulations.
  • Documentation: Maintain proper records of hazardous waste disposal as required by institutional policies [3].

Troubleshooting Guide

Table 4: Common Experimental Issues and Solutions

Problem Potential Cause Solution
Poor solubility in aqueous buffers Low aqueous solubility of compound Ensure initial dissolution in DMSO; do not exceed 5% DMSO in final solution
Reduced biological activity Stock solution degradation due to improper storage Prepare fresh aliquots; avoid repeated freeze-thaw cycles; store at -80°C
High background toxicity in cell assays Excessive DMSO concentration Ensure final DMSO concentration does not exceed 0.5% in cell culture media
Inconsistent in vivo results Formulation instability Prepare fresh dosing solutions immediately before administration
Precipitate formation in working solutions Rapid dilution or temperature shock Slowly add compound solution to warmed buffer with gentle mixing

Conclusion

This compound represents a valuable research tool for investigating novel antitumor strategies targeting tubulin polymerization. The protocols outlined in this document provide reproducible methods for preparing and characterizing this compound working solutions across various experimental applications. Attention to solution stability, appropriate handling procedures, and careful experimental design are critical for obtaining reliable and interpretable results. Researchers are encouraged to adapt these core protocols to their specific experimental needs while maintaining the fundamental principles of proper compound formulation and handling. The unique mechanism of action of this compound, coupled with its demonstrated efficacy in preclinical models, continues to make it a compound of significant interest in cancer drug development research.

References

Batabulin sodium animal model CCRF-CEM tumors

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary

The table below summarizes the key in vivo findings for Batabulin sodium against CCRF-CEM tumors from the available literature [1] [2].

Parameter Details
Compound This compound (also referred to as T67 or Batabulin) [1] [2]
Animal Model Male athymic nude mice (nu/nu), 6-8 weeks old, 20-25 g [1] [2]
Cell Line CCRF-CEM (drug-sensitive) [1] [2]
Dosage 40 mg/kg [1] [2]
Route Intraperitoneal injection [1] [2]
Schedule Once per week; on days 5, 12, and 19 [1] [2]
Reported Outcome Impaired growth of CCRF-CEM tumors [1] [2]

Proposed Mechanism of Action

Batabulin is an antitumor agent that disrupts the cell's structural framework. Its primary mechanism involves covalently and selectively binding to a subset of β-tubulin isotypes (β1, β2, β4) at a conserved Cys-239 residue. This binding disrupts normal microtubule polymerization, which is critical for maintaining cell shape and enabling cell division [1] [2].

The subsequent cellular events, based on in vitro studies in MCF7 breast cancer cells, are outlined below [1] [2]:

G Start Batabulin Administration A Binds β-tubulin at Cys-239 Start->A B Disrupts Microtubule Polymerization A->B C Cytoskeleton Collapse B->C E Cell Cycle Arrest at G2/M Boundary B->E D Altered Cell Shape C->D F Increase in Chromosomal Ploidy E->F G Induction of Apoptosis F->G

Information Gaps and Limitations

The search results provide very limited data for constructing a full application note. Key information that is missing includes:

  • Complete Experimental Protocol: Details such as tumor implantation methods, group sizes, randomization procedures, and tumor measurement techniques are not available.
  • Comprehensive Results: The source only states that Batabulin "impairs the growth" without providing quantitative data on tumor volume, weight, or statistical analyses.
  • Animal Welfare Details: Information on housing conditions, diet, and ethical approvals is absent.
  • Pharmacokinetic Data: There is no information on the compound's absorption, distribution, or metabolism in vivo.
  • Toxicity Profile: Aside from the efficacy outcome, detailed records of animal body weight changes or other signs of toxicity are not provided.

Suggested Research Applications

Despite the limited data, the available information suggests this model could be used in the following contexts:

  • Validating Antimitotic Agents: As a positive control for compounds targeting tubulin and microtubule dynamics.
  • Studying Drug Resistance: Comparing effects in drug-sensitive vs. drug-resistant leukemia cell lines.
  • Combination Therapy Screening: Investigating synergistic effects of Batabulin with other chemotherapeutic agents.

How to Proceed

Given the scarcity of details in the publicly available search results, I suggest the following steps to obtain a complete protocol:

  • Consult Primary Literature: Search for the original pre-clinical research articles that first established this animal model for Batabulin. The data in the chemical databases [1] [2] is likely derived from these earlier studies.
  • Refine Your Search: Use specific terms from the available data (e.g., "T138067 CCRF-CEM nude mice") in scientific databases like PubMed or Google Scholar to locate the full-text papers.

References

Comprehensive Application Notes and Protocols for Batabulin Sodium: Storage, Handling, and Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Batabulin Sodium

This compound (also known as T138067 sodium) is a synthetic pentafluorophenylsulfonamide with significant antineoplastic activity against various cancer cell lines. This small molecule therapeutic agent functions as a microtubule polymerization disruptor through its unique mechanism of covalently and selectively binding to β-tubulin isoforms at a conserved cysteine residue (Cys-239). This binding leads to cytoskeletal collapse, cell cycle arrest at the G2/M boundary, and ultimately apoptotic cell death in susceptible tumor cells. [1] [2]

The compound's chemical structure features both pentafluorophenyl and fluoro-methoxyphenyl groups connected through a sulfonamide linkage, contributing to its target selectivity and biological activity. As with many fluorinated compounds, the presence of multiple fluorine atoms enhances metabolic stability and membrane permeability while providing electronic effects that influence protein binding. [3] These application notes provide detailed protocols for the proper storage, handling, and experimental use of this compound to ensure compound integrity and experimental reproducibility in research settings.

Chemical and Physical Properties

Structural Characteristics

This compound possesses distinct physicochemical properties that influence both its biological activity and handling requirements:

  • Molecular Formula: C₁₃H₆F₆NNaO₃S [4] [1] [5]
  • Molecular Weight: 393.23-393.24 g/mol [4] [1] [5]
  • CAS Number: 195533-98-3 (this compound); 195533-53-0 (Batabulin free acid) [4] [2]
  • Appearance: Off-white to light yellow solid powder [1] [2]
  • Elemental Analysis: C, 39.71%; H, 1.54%; F, 28.99%; N, 3.56%; Na, 5.85%; O, 12.21%; S, 8.15% [2]
  • Solubility: Freely soluble in DMSO (~125 mg/mL or ~317.87 mM); not soluble in water [1] [2]

Table 1: Thermodynamic Properties of this compound

Property Value Conditions Reference
Boiling Point 403.3°C At 760 mmHg [1]
Flash Point 197.7°C Not specified [1]
Vapor Pressure 1.03E-06 mmHg At 25°C [1]
LogP 5.004 Partition coefficient [1]
Hydrogen Bond Donor Count 0 - [1]
Hydrogen Bond Acceptor Count 10 - [1]

The high fluorine content (approximately 29% by weight) contributes to the compound's lipophilic character and enhances its metabolic stability through steric hindrance effects. The sulfonamide linkage provides both hydrogen bond accepting capability and structural rigidity important for target interaction. [3] These properties collectively influence formulation strategies, storage requirements, and biological behavior in experimental systems.

Storage Conditions and Stability

Optimal Storage Specifications

Maintaining proper storage conditions is critical for preserving the stability and efficacy of this compound. The compound demonstrates sensitivity to temperature, moisture, and light, requiring strict adherence to these storage parameters:

  • Powder Form Storage:

    • Short-term: 0-4°C for several weeks [2]
    • Long-term: -20°C for up to 3 years [4] [1]
    • Alternative: 4°C for up to 2 years [4]
  • Solution Form Storage:

    • Concentrated stock: -80°C for up to 6 months [4] [1]
    • Working solutions: -20°C for up to 1 month [4] [1]

Table 2: this compound Storage Conditions and Stability Timeline

Form Temperature Duration Container Considerations
Solid Powder -20°C 3 years Sealed container, desiccant Protect from moisture, light
Solid Powder 4°C 2 years Sealed container, desiccant Short-term option only
Concentrated Stock Solution -80°C 6 months Airtight vial, avoid freeze-thaw Use anhydrous DMSO
Working Solutions -20°C 1 month Small aliquots Minimize freeze-thaw cycles
Shipping Ambient Several days Sealed, protected from moisture Stable during transit
Storage Handling Protocols

Container specifications: Store this compound in tightly sealed containers placed in a cool, well-ventilated area to prevent moisture absorption and chemical degradation. [4] [5] The use of amber glass vials or light-resistant containers is recommended to protect from photodegradation, though specific light sensitivity data is not available. [5]

Environmental controls: Maintain storage areas away from direct sunlight and sources of ignition. The compound should be kept in a dry environment with consistent temperature control to prevent condensation during removal from cold storage. [4] [5] Temperature monitoring systems are recommended for storage units to ensure consistent maintenance of recommended conditions.

Integrity verification: Before use, visually inspect the compound for consistent appearance (off-white to light yellow powder) and absence of discoloration or clumping that might indicate moisture exposure or degradation. [1]

Handling and Safety Protocols

Personal Protective Equipment

When handling this compound, researchers must employ appropriate personal protective equipment (PPE) to minimize potential exposure:

  • Eye protection: Safety goggles with side-shields [4] [5]
  • Hand protection: Protective gloves compatible with organic solvents [4] [5]
  • Skin and body protection: Impervious laboratory coat or clothing [4] [5]
  • Respiratory protection: Suitable respirator when handling powder to avoid dust inhalation [4] [5]
Engineering Controls and Safe Handling Practices

Ventilation requirements: Manipulate this compound only in areas with appropriate exhaust ventilation, preferably within a chemical fume hood to prevent inhalation exposure. [4] [5] The compound is typically provided as a solid powder, requiring care to avoid dust and aerosol formation during weighing and handling procedures.

Contamination prevention: Dedicate equipment (spatulas, weighing boats, etc.) for use with this compound to prevent cross-contamination with other compounds. Decontaminate surfaces and equipment by scrubbing with alcohol after use. [4] [5] Ensure accessible safety shower and eye wash station are available in the handling area. [4] [5]

First aid measures:

  • Eye contact: Remove contact lenses and flush immediately with large amounts of water for several minutes; seek medical attention. [4] [5]
  • Skin contact: Rinse thoroughly with water, remove contaminated clothing, and consult a physician. [4] [5]
  • Inhalation: Relocate to fresh air; if breathing is difficult, administer oxygen or perform CPR by trained personnel. [4] [5]
  • Ingestion: Rinse mouth with water (if conscious), do NOT induce vomiting, and seek immediate medical attention. [4] [5]

Experimental Applications and Protocols

In Vitro Experimental Protocols

This compound has demonstrated potent antimitotic activity in various cancer cell lines, with established protocols for evaluating its biological effects:

5.1.1 Cell Cycle Analysis Protocol
  • Cell line: MCF7 human breast cancer cells [1]
  • Treatment concentrations: 30 nM, 100 nM, and 300 nM this compound [1]
  • Incubation duration: 24 hours [1]
  • Experimental results: 25-30% of cells exhibit tetraploid (4n) DNA content, indicating cell cycle arrest at the G2/M boundary [1]
  • Methodology details: After treatment, cells are harvested, fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution.
5.1.2 Apoptosis Analysis Protocol
  • Cell line: MCF7 human breast cancer cells [1]
  • Treatment concentrations: 30 nM, 100 nM, and 300 nM this compound [1]
  • Incubation durations: 24 hours and 48 hours [1]
  • Experimental results: 25-30% of cells demonstrate diminished DNA content characteristic of apoptotic cells after 24 hours; 50-80% of the population undergo apoptosis after 48 hours exposure to 100 nM Batabulin [1]
  • Methodology details: Apoptosis can be assessed by Annexin V/propidium iodide staining followed by flow cytometry, or by evaluation of sub-G1 population in cell cycle analysis.
5.1.3 Microtubule Polymerization Assay
  • Mechanism: Batabulin covalently binds to β-tubulin isoforms (β1, β2, β4) at conserved Cys-239, disrupting microtubule polymerization [1]
  • Experimental verification: Immunofluorescence staining for tubulin to visualize cytoskeletal collapse and morphological changes [1]
  • Outcome measures: Loss of organized microtubule network, cell rounding, and increased chromosomal ploidy [1]

The following workflow diagram illustrates the key experimental procedures for investigating this compound mechanisms:

G cluster_cell Cell Culture Preparation cluster_treatment This compound Treatment cluster_assays Downstream Assays Start Start Batabulin Sodium Experiment A Seed MCF7 Cells (or other cancer cell lines) Start->A B Incubate 24h for attachment A->B C Apply Treatment (30-300 nM) B->C D Incubate 24-48h C->D E Cell Cycle Analysis D->E F Apoptosis Assessment D->F G Microtubule Polymerization Assay D->G H Data Analysis and Interpretation E->H F->H G->H End Experimental Conclusions H->End

In Vivo Experimental Protocols
5.2.1 Xenograft Tumor Model Protocol
  • Animal model: Male athymic nude mice (nu/nu), 6-8 weeks old, 20-25 g [1]
  • Tumor cells: CCRF-CEM drug-sensitive tumors [1]
  • Dosage: 40 mg/kg this compound [1]
  • Administration route: Intraperitoneal injection [1]
  • Dosing schedule: Once per week on days 5, 12, and 19 post-tumor implantation [1]
  • Experimental results: Significant impairment of drug-sensitive CCRF-CEM tumor growth [1]
  • Monitoring parameters: Tumor volume measurements, body weight, and general health observations
Formulation Preparation Protocols
5.3.1 Stock Solution Preparation
  • Solvent: Anhydrous DMSO to prepare 25-50 mM stock solutions [1]
  • Storage: Aliquot into small volumes and store at -80°C for long-term preservation [1]
  • Stability: Stable for 6 months at -80°C or 1 month at -20°C [4] [1]
5.3.2 In Vivo Formulation Recipes

Table 3: this compound Formulation Recipes for Animal Studies

Formulation Composition Preparation Application
Injection 1 DMSO:Tween 80:Saline = 10:5:85 100 μL DMSO stock → 50 μL Tween 80 → 850 μL saline IP/IV/IM/SC injection
Injection 2 DMSO:PEG300:Tween 80:Saline = 10:40:5:45 100 μL DMSO → 400 μL PEG300 → 50 μL Tween 80 → 450 μL saline IP/IV/IM/SC injection
Injection 3 DMSO:Corn oil = 10:90 100 μL DMSO → 900 μL corn oil, mix well IP injection
Oral 1 Suspend in 0.5% CMC Na Add compound to 0.5% CMC Na solution, mix to suspend Oral gavage
Oral 2 Dissolve in PEG400 Direct dissolution in PEG400 Oral administration

Saline preparation: Dissolve 0.9 g sodium chloride in 100 mL ddH₂O to obtain clear solution. [1] For oral formulations using 0.5% CMC Na, prepare by measuring 0.5 g carboxymethylcellulose sodium and dissolving in 100 mL ddH₂O to obtain clear solution before adding compound. [1]

Stability and Reactivity

Storage Stability and Handling

This compound is stable under recommended storage conditions but requires protection from certain environmental factors to maintain integrity:

  • Chemical stability: Stable when stored in cool, dry conditions in tightly sealed containers [4] [5]
  • Incompatible materials: Strong acids/alkalis, strong oxidizing/reducing agents [4] [5]
  • Conditions to avoid: Exposure to moisture, direct sunlight, and elevated temperatures [4] [5]
  • Hazardous decomposition products: Under fire conditions, may decompose and emit toxic fumes including carbon monoxide, carbon dioxide, sulfur oxides, and nitrogen oxides [4] [5]
Disposal Considerations

Waste disposal: Dispose of this compound and contaminated materials in accordance with federal, state, and local regulations. [4] [5] Collect spillage and contaminated packaging for recycling or approved waste disposal. [5]

Environmental precautions: Avoid release to the environment due to potential aquatic toxicity. [5] In case of spill, prevent entry into drains, water courses, or soil. [4] [5]

Regulatory and Safety Information

Hazard Identification

While one safety data sheet indicates this compound is "Not a hazardous substance or mixture" [4], a more recent classification identifies these specific hazards:

  • Acute toxicity, Oral (Category 4): H302 - Harmful if swallowed [5]
  • Acute aquatic toxicity (Category 1): H400 - Very toxic to aquatic life [5]
  • Chronic aquatic toxicity (Category 1): H410 - Very toxic to aquatic life with long-lasting effects [5]
Regulatory Information
  • SARA 302/313: No reportable chemicals [4] [5]
  • California Prop. 65: No chemicals known to cause cancer, birth defects, or reproductive harm [4] [5]
  • Transportation: Considered non-hazardous for transport (DOT, IMDG, IATA) [4] [5]
  • Right to Know Acts: No components subject to Massachusetts, Pennsylvania, or New Jersey Right to Know Acts [4] [5]

Troubleshooting and Technical Support

Common Issues and Solutions
  • Precipitation in solutions: Warm solution to 37°C and vortex mix; if precipitation persists, prepare fresh solution from powder stock
  • Reduced biological activity: Verify storage conditions and duration; prepare fresh stock solutions if extended storage is suspected
  • Inconsistent in vivo results: Ensure proper formulation preparation and administration technique; verify animal model characteristics
  • Cell culture contamination: Use aseptic technique when preparing dosing solutions; filter sterilize if necessary
Quality Control Recommendations
  • Purity verification: this compound should have purity ≥98% [1]
  • Storage monitoring: Maintain temperature logs for storage equipment
  • Solution tracking: Label all solutions with preparation date, concentration, and storage conditions
  • Experimental controls: Include appropriate positive and negative controls in all experiments

Conclusion

This compound represents a promising antimitotic agent with a unique mechanism of action targeting specific β-tubulin isoforms. Maintaining proper storage conditions at -20°C for powder forms and -80°C for solution forms is essential for preserving compound stability and experimental reproducibility. Researchers should adhere to the detailed protocols provided for both in vitro and in vivo applications to ensure reliable results and safe laboratory practices. The comprehensive information presented in these application notes provides the necessary foundation for effective investigation of this potentially valuable anticancer compound while maintaining appropriate safety standards.

References

Chemical and Biological Profile of Batabulin Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Characteristics of Batabulin Sodium

Property Description
Synonyms T138067 sodium [1]
Molecular Weight 393.24 g/mol [1]
Molecular Formula C13H6F6NNaO3S [1]
CAS Number 195533-98-3 [1]
Mechanism of Action Covalently binds to β-tubulin isotypes, disrupting microtubule polymerization, leading to cell-cycle arrest (G2/M) and apoptosis [1] [2].
Primary Solubility Data Soluble in DMSO (100 mg/mL or 317.87 mM) and Ethanol (100 mg/mL or 269.35 mM) [1] [2].

Experimental Protocol for Solubility Determination

The following protocol provides a methodology to empirically determine the solubility of this compound in corn oil, as this specific data is not available in the literature.

1. Materials

  • Active Pharmaceutical Ingredient (API): this compound (HY-13563A) [1].
  • Vehicle: High-quality, refined corn oil.
  • Equipment: Analytical balance, heating mantle or water bath, magnetic stirrer with hotplate, vortex mixer, centrifuge, syringe filters (0.45 µm, non-aqueous compatible), HPLC system with UV detector.

2. Preliminary Saturation and Visual Inspection

  • Step 1: Place 1 mL of corn oil into a 2 mL clear glass vial.
  • Step 2: Add this compound to the corn oil in small increments (e.g., 0.1 mg).
  • Step 3: After each addition, gently heat the mixture to 40-50°C (to simulate physiological temperature and enhance dissolution) and vortex vigorously for 5-10 minutes.
  • Step 4: Observe the solution visually against a black and white background for undissolved API particles. The point at which particles persist after vigorous mixing and do not dissolve upon further heating is the preliminary saturation point.

3. Quantitative Solubility Measurement

  • Step 1: Prepare a saturated solution by adding an excess of this compound to corn oil (based on the preliminary test). Stir the mixture continuously at a controlled temperature (e.g., 37°C) for 24-48 hours to reach equilibrium [3].
  • Step 2: Centrifuge the saturated solution at high speed (e.g., 10,000-15,000 x g) for 15-30 minutes to separate any undissolved solid.
  • Step 3: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter pre-warmed to the same temperature.
  • Step 4: Dilute an aliquot of the filtered supernatant with a suitable HPLC solvent (e.g., methanol or acetonitrile).
  • Step 5: Quantify the concentration of this compound using a pre-validated HPLC-UV method. Compare the peak area to a standard calibration curve of this compound in the same diluent.

Formulation Strategy and Protocol

Given the established solubility of this compound in DMSO and ethanol, a standard protocol for preparing a stock solution and subsequent dosing formulation is recommended.

Table 2: Formulation Preparation Guide

Step Protocol Notes & Considerations
1. Stock Solution Dissolve this compound in DMSO to create a concentrated stock (e.g., 50-100 mM). Use freshly opened DMSO. Sonication may be needed. Stock solutions are stable at -80°C for 6 months [1].
2. Dosing Solution Dilute the DMSO stock solution into pre-warmed corn oil. Vortex thoroughly to ensure homogeneity. The final concentration of DMSO in the corn oil should be kept as low as possible (e.g., 1-5%) to minimize its biological effects.
3. Administration Administer the formulation via oral gavage or intraperitoneal injection. For IP injection, ensure sterility by filtering the solution through a 0.22 µm filter. Homogenize the formulation immediately before dosing.

Workflow Overview: The following diagram summarizes the decision-making process for formulating this compound, incorporating the experimental protocol above.

G Start Start: this compound Formulation Need Need for Corn Oil Formulation? Start->Need Test Experimental Solubility Test (see Protocol) Need->Test Yes AltStrategy Use DMSO/Co-solvent Strategy Need->AltStrategy No Soluble Soluble at Target Dose? Test->Soluble Strategy Use Corn Oil as Vehicle Soluble->Strategy Yes Soluble->AltStrategy No Prepare Prepare Dosing Solution (see Formulation Table) Strategy->Prepare AltStrategy->Prepare End Proceed to In Vivo Study Prepare->End

Critical Experimental Considerations

  • Vehicle Interference: Corn oil is a complex lipid mixture. Ensure that the corn oil and any co-solvents do not interfere with the HPLC analysis of this compound. Method development and validation are crucial.
  • Stability: The chemical stability of this compound in corn oil at various temperatures should be investigated over time. The compound is known to be sensitive to moisture [1].
  • In Vivo Correlation: Even if a homogeneous solution is formed, monitor the formulation post-administration. Precipitation upon contact with gastric fluids or peritoneal cavity fluid is a known risk for lipophilic drugs.

References

Compound Background and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Batabulin sodium is a synthetic small molecule that acts as an antitumor agent by covalently and selectively binding to β1, β2, and β4 isotypes of β-tubulin [1] [2] [3]. This binding disrupts microtubule polymerization, leading to a collapse of the cellular cytoskeleton, cell-cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death) [2] [4] [3]. Due to its hydrophobic nature, it is capable of crossing the blood-brain barrier, making it a candidate that has been investigated for brain tumors [5].

Detailed In Vivo Administration Protocol

The following protocol synthesizes information from preclinical animal studies and human clinical trials. Batabulin's poor water solubility is a key formulation challenge, addressed in research with specific solvents [2] [3].

Formulation and Reconstitution

For in vivo research, this compound can be reconstituted in DMSO to create a stock solution, typically at a concentration of 10 mM [2]. This stock solution should be aliquoted and stored at -20°C to -80°C. For administration, the stock solution is further diluted in a saline solution or PBS. The final concentration of DMSO in the injection mixture should be kept low (usually below 10%) to minimize solvent-related toxicity in animals [2] [6].

Dosing and Administration Route

The table below summarizes key dosing regimens from the literature.

Model System Dosage Route Schedule Key Findings
Athymic Nude Mice [2] [3] 40 mg/kg Intraperitoneal (IP) injection Once per week (e.g., days 5, 12, 19) Impaired growth of CCRF-CEM xenograft tumors.
Human Clinical Trial (Phase 2, Glioma) [1] 330 mg/m² Intravenous (IV) infusion Weekly No objective responses seen; regimen was generally well-tolerated.
Experimental Workflow and Mechanism

The diagram below outlines the logical sequence from Batabulin administration to its ultimate biological effect, based on the described protocols.

G A Administer Batabulin (IP or IV) B Systemic Circulation & BBB Penetration A->B C Covalent Binding to β-tubulin Isotypes B->C D Disruption of Microtubule Polymerization C->D E Cytoskeleton Collapse & G2/M Cell Cycle Arrest D->E F Induction of Apoptosis (Programmed Cell Death) E->F G Inhibition of Tumor Growth F->G

Critical Considerations for Research

  • Toxicity Monitoring: In clinical trials, Batabulin was associated with side effects including fatigue, nausea, neutropenia (low white blood cell count), and anorexia [1]. Researchers should monitor animal subjects for similar signs of toxicity, such as weight loss, reduced activity, and signs of infection.
  • Stability and Storage: For long-term storage, this compound should be kept as a powder in a sealed container at 2-8°C, protected from light and moisture [4]. Reconstituted stock solutions in DMSO are best stored at -80°C for up to 6 months [2] [4].
  • Lack of Efficacy in Glioblastoma: It is important to note that while Batabulin penetrates the BBB, a Phase 2 study in patients with recurrent malignant glioma (anaplastic astrocytoma or glioblastoma) did not show any objective tumor responses [1] [5]. This indicates limited single-agent activity in this specific cancer type.

Experimental Design and Protocol Summary

For a standard efficacy study in a mouse xenograft model, you can follow this workflow:

G Start 1. Establish Xenograft A 2. Randomize Animals into Groups Start->A B 3. Prepare Batabulin Solution (From 10 mM DMSO stock) A->B C 4. Administer via IP Injection (40 mg/kg, weekly) B->C D 5. Monitor: Tumor Volume, Animal Weight, Behavior C->D E 6. Terminate Study & Analyze (Tumor weight, histology) D->E F Confirm Apoptosis (e.g., TUNEL Assay) E->F G Confirm G2/M Arrest (e.g., Flow Cytometry) E->G

  • Xenograft Establishment: Inoculate immunodeficient mice (e.g., athymic nude mice) with tumor cells subcutaneously.
  • Group Randomization: Once tumors are palpable, randomize mice into control and treatment groups to ensure comparable starting tumor sizes.
  • Drug Preparation: Dilute the 10 mM DMSO stock solution with saline or PBS to the required working concentration, ensuring final DMSO concentration is safe for injection.
  • Dosing: Administer the prepared solution via intraperitoneal injection at a dose of 40 mg/kg, once per week [2] [3]. The control group should receive the vehicle solution only.
  • In-life Monitoring: Measure tumor dimensions and animal body weight 2-3 times per week. Calculate tumor volume using the formula: V = (length × width²) / 2.
  • Endpoint Analysis: At the end of the study, harvest tumors and other relevant organs. Key analyses include:
    • Tumor weight and volume for efficacy.
    • Histological analysis (e.g., H&E staining) to assess tissue morphology.
    • Apoptosis assays (e.g., TUNEL staining) to confirm cell death [4].
    • Cell cycle analysis (e.g., flow cytometry) on dissociated tumor cells to confirm arrest at the G2/M phase [2] [3].

I hope these detailed application notes assist in your research planning. Please note that the information is based on historical data, and all procedures should be optimized and approved by your institutional animal care and use committee (IACUC).

References

Batabulin sodium pharmacokinetics IP injection

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Mechanism of Action

Batabulin sodium (T138067 sodium) is a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity [1]. Its primary characteristics are summarized below:

Property Description
Drug Type Small molecule, antineoplastic/antitumor agent [2] [3] [4]
Molecular Formula C₁₃H₆F₆NNaO₃S [2] [4]
Molecular Weight 393.24 g/mol [2] [4]
CAS Registry 195533-98-3 [2] [4]
Target β-tubulin (specifically β1, β2, and β4 isotypes) [2]
Mechanism of Action Covalently binds to a conserved cysteine residue (Cys-239) on β-tubulin isotypes, disrupting microtubule polymerization. This leads to cytoskeletal collapse, cell-cycle arrest at the G2/M boundary, and induction of apoptotic cell death [2] [5] [1].
Key Feature Maintains efficacy against multidrug-resistant (MDR) tumors [6].

The following diagram illustrates the mechanism of action and downstream effects of this compound:

G Batabulin Batabulin Covalent Binding to β-tubulin (Cys-239) Covalent Binding to β-tubulin (Cys-239) Batabulin->Covalent Binding to β-tubulin (Cys-239) Microtubule Microtubule Cytoskeleton Collapse Cytoskeleton Collapse Microtubule->Cytoskeleton Collapse Cell Cycle Arrest (G2/M Phase) Cell Cycle Arrest (G2/M Phase) Microtubule->Cell Cycle Arrest (G2/M Phase) CellCycle CellCycle Increased Chromosomal Ploidy Increased Chromosomal Ploidy CellCycle->Increased Chromosomal Ploidy Apoptosis Apoptosis Disruption of Microtubule Polymerization Disruption of Microtubule Polymerization Covalent Binding to β-tubulin (Cys-239)->Disruption of Microtubule Polymerization Disruption of Microtubule Polymerization->Microtubule Altered Cell Morphology Altered Cell Morphology Cytoskeleton Collapse->Altered Cell Morphology Cell Cycle Arrest (G2/M Phase)->CellCycle Cell Cycle Arrest (G2/M Phase)->Apoptosis Prolonged arrest Induction of Apoptosis Induction of Apoptosis Increased Chromosomal Ploidy->Induction of Apoptosis Induction of Apoptosis->Apoptosis

In Vitro & In Vivo Experimental Data

Experimental data demonstrates the cytotoxic effects of Batabulin in cellular and animal models.

Table 1: In Vitro Efficacy in MCF7 Cells [2] [5]

Assay Type Cell Line Concentration Incubation Time Key Findings
Cell Cycle Analysis MCF7 30, 100, 300 nM 24 hours 25-30% of cells showed tetraploid (4n) DNA content, indicating arrest at the G2/M boundary.
Apoptosis Analysis MCF7 30, 100, 300 nM 24-48 hours 25-30% apoptosis at 24h; 50-80% apoptosis after 48h exposure to 100 nM Batabulin.

Table 2: In Vivo Efficacy in Mouse Xenograft Model [2] [5] [1]

Parameter Details
Animal Model Male athymic nude mice (nu/nu), 6-8 weeks old, 20-25 g, injected with CCRF-CEM cells.
Dosage 40 mg/kg
Route Intraperitoneal (IP) injection
Dosing Schedule Once per week; on days 5, 12, and 19.
Experimental Outcome Impaired growth of drug-sensitive CCRF-CEM tumors.

Intraperitoneal Administration Protocol

The intraperitoneal (IP) route is common in rodent studies due to its relative simplicity, ability to handle larger volumes, and rapid absorption into systemic circulation [7].

Rationale for IP Route: The peritoneal cavity's large surface area and rich blood supply facilitate efficient absorption of both small and large molecules. Small molecules like this compound (MW 393.24) are primarily absorbed via diffusion into the splenic and mesenteric capillaries, draining into the portal vein [7] [8].

Recommended Formulation for IP Injection: Based on available solubility data, the following formulation is suggested for in vivo studies [5]:

  • Formulation 3: DMSO : Corn oil = 10 : 90
  • Preparation: Take 100 µL of a 25 mg/mL DMSO stock solution of this compound and add to 900 µL of corn oil. Mix well to obtain a clear or suspension solution of 2.5 mg/mL, ready for animal injection.

IP Injection Procedure:

  • Restraint: Restrain the mouse with one hand and tilt its head backward to expose the abdomen [8].
  • Site: Insert the needle at a shallow angle through the abdominal musculature in the lower left quadrant to avoid the cecum located on the right side [8].
  • Injection: Insert the needle 2-3 mm, retract the syringe plunger slightly to check for penetration of organs or blood vessels, and reposition if necessary. Inject the solution slowly but steadily [8].
  • Volume: Volumes up to 10 mL/kg can be safely administered to rodents via this route [7].

Experimental Protocols for Researchers

Protocol 1: In Vitro Cell Cycle Analysis via DNA Content

  • Cell Line: MCF7 human breast cancer cells.
  • Compound Treatment: Prepare this compound in DMSO. Treat cells at final concentrations of 30, 100, and 300 nM for 24 hours. Include a DMSO-only vehicle control.
  • Procedure: After treatment, harvest and fix the cells. Stain cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyze using a flow cytometer.
  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined based on DNA content. An increase in the population with 4n DNA content indicates G2/M phase arrest [2] [5].

Protocol 2: In Vivo Efficacy Study in Xenograft Models

  • Animal Model: Establish a xenograft model by subcutaneously injecting drug-sensitive cancer cells (e.g., CCRF-CEM) into immunocompromised mice.
  • Dosing Solution: Prepare this compound as per the "Recommended Formulation" above (2.5 mg/mL in 10% DMSO/90% corn oil).
  • Study Design:
    • Treatment Group: this compound at 40 mg/kg, administered via IP injection.
    • Control Group: Vehicle control (10% DMSO/90% corn oil), administered via IP injection.
  • Dosing Schedule: Administer the first dose on day 5 post-tumor implantation, followed by subsequent doses once weekly on days 12 and 19.
  • Endpoint Monitoring: Monitor tumor volume and body weight regularly throughout the study. Compare the tumor growth in the treatment group against the control group to assess efficacy [2] [5].

Important Considerations for Use

  • For Research Use Only: this compound and these protocols are intended for research purposes only and not for human or veterinary use [2] [5] [1].
  • Clinical Development Status: this compound has been evaluated in clinical trials, with its highest development phase listed as "Discontinued" after Phase 2/3 trials for unresectable hepatocellular carcinoma [3].
  • Handling and Storage: The powder should be stored at -20°C. Solutions in DMSO should be stored at -80°C for long-term storage (6 months) [5] [1].

References

Batabulin sodium microtubule polymerization assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Batabulin

Batabulin (also known as T138067) is a synthetic antitumor agent characterized as a pentafluorophenylsulfonamide [1]. Its primary mechanism of action is the covalent and selective binding to a subset of β-tubulin isotypes, which leads to the disruption of microtubule polymerization [1] [2]. This disruption collapses the cellular cytoskeleton, induces G2/M cell cycle arrest, and ultimately triggers apoptotic cell death [1]. A key feature of Batabulin is its efficacy against multidrug-resistant (MDR) tumors, making it a compound of significant interest in oncology research [1].

Detailed Application Notes & Experimental Data

Mechanism of Action

Batabulin functions as a microtubule-destabilizing agent. It covalently modifies a conserved Cys-239 residue on β1, β2, and β4 tubulin isotypes, preventing the assembly of tubulin dimers into functional microtubules [1] [2]. This direct inhibition of polymerization is distinct from agents like taxanes (which stabilize microtubules) and is more similar to colchicine-site binders, though Batabulin's covalent mechanism is unique [3] [4].

Quantitative Biological Activity Data

The table below summarizes key in vitro and in vivo findings for Batabulin from the search results:

Activity Type Experimental Model Concentration/Dose Key Findings Source
In Vitro MCF-7 cells (Breast Cancer) 30-300 nM for 24 hours ~25-30% tetraploid (4n) DNA content (G2/M arrest); 25-30% apoptosis. [1] [2]
In Vitro MCF-7 cells (Breast Cancer) 100 nM for 48 hours 50-80% of the cell population underwent apoptosis. [1] [2]
In Vivo CCRF-CEM xenograft in nude mice 40 mg/kg (i.p., weekly) Significant impairment of drug-sensitive tumor growth. [1] [2]
Physicochemical N/A Molecular Weight: 371.26 g/mol CAS: 195533-53-0; Formula: C₁₃H₇F₆NO₃S [1]
Solubility DMSO / Ethanol ~100 mg/mL (~269.35 mM) Suitable for preparing stock solutions. [1]
Protocol for Tubulin Polymerization Assay

While a protocol specific to Batabulin sodium was not found, the general methodology for a fluorescence-based tubulin polymerization assay is well-established and can be directly applied [5] [6]. The following procedure outlines how Batabulin would be tested as an inhibitor.

  • Principle: The assay monitors the increase in fluorescence intensity as a reporter dye incorporates into the microtubule structure during polymerization. Inhibitors like Batabulin will suppress this increase [6].

  • Key Materials:

    • Purified tubulin protein (>99% purity) [6].
    • Tubulin polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) with a fluorescent reporter [6].
    • GTP (guanosine triphosphate) as an energy source.
    • Test compound: Batabulin, dissolved in DMSO.
    • Controls: Vehicle control (DMSO), and a positive control inhibitor (e.g., Vinblastine) [6].
    • Equipment: Temperature-controlled fluorimeter capable of readings at ~360 nm excitation and ~420 nm emission [6].
  • Experimental Workflow: The following diagram illustrates the key steps in the assay procedure:

G start Assay Preparation step1 Prepare reaction mix: - Purified tubulin - Polymerization buffer - GTP - Fluorescent reporter start->step1 step2 Aliquot mixture into 96-well plate step1->step2 step3 Add compounds: - Batabulin (test) - DMSO (vehicle control) - Vinblastine (inhibition control) step2->step3 step4 Initiate polymerization in fluorimeter (Shift to 37°C) step3->step4 step5 Monitor fluorescence (360/420 nm) over time (approx. 60-90 min) step4->step5 step6 Analyze data: - Plot polymerization curves - Calculate IC50 value step5->step6

  • Step-by-Step Procedure:
    • Prepare Tubulin Mixture: On ice, reconstitute purified tubulin in the provided polymerization buffer supplemented with GTP and the fluorescent reporter according to the kit manufacturer's instructions [6].
    • Aliquot and Add Compound: Distribute the tubulin mixture into a pre-chilled 96-well plate. Add Batabulin (at various concentrations for dose-response), vehicle control (DMSO), and a reference inhibitor to their respective wells. The final volume and DMSO concentration should be consistent across all wells.
    • Initiate Polymerization: Immediately transfer the plate to a pre-warmed fluorimeter at 37°C. This temperature shift initiates the polymerization reaction.
    • Monitor Fluorescence: Measure the fluorescence (Ex ~360 nm, Em ~420 nm) every minute for 60-90 minutes [6].
    • Data Analysis: Plot the fluorescence vs. time to generate polymerization curves. Compare the curve of Batabulin-treated samples to the vehicle control. The IC₅₀ value (concentration that inhibits 50% of polymerization) can be determined from a dose-response curve.

Batabulin's Cellular Signaling Pathway

The inhibition of microtubule polymerization by Batabulin sets off a cascade of cellular events leading to apoptosis. The pathway can be summarized as follows:

G batabulin Batabulin tubulin_binding Covalent Binding to β-tubulin (Cys-239) batabulin->tubulin_binding disrupted_poly Inhibition of Microtubule Polymerization tubulin_binding->disrupted_poly cytoskeleton_collapse Cytoskeleton Collapse disrupted_poly->cytoskeleton_collapse g2m_arrest Cell Cycle Arrest at G2/M Phase cytoskeleton_collapse->g2m_arrest apoptosis Activation of Apoptosis g2m_arrest->apoptosis biomarkers Key Apoptotic Biomarkers: - ↑ Caspase 9 - ↑ Bax Protein - ↓ Bcl2 Protein apoptosis->biomarkers

Important Considerations for Researchers

  • Covalent Binding: Batabulin's effects are likely irreversible due to its covalent binding mechanism. This should be considered in wash-out experiments or when comparing to non-covalent inhibitors [1].
  • Specificity for β-tubulin Isotypes: It binds selectively to a subset of β-tubulin isotypes (β1, β2, β4). The expression profile of these isotypes in your experimental cell lines may influence efficacy [2].
  • Overcoming Resistance: Batabulin's ability to evade multidrug resistance mechanisms is a key advantage. It is particularly valuable for researching resistance pathways and developing new therapeutic strategies [1].
  • Solubility and Formulation: For in vivo studies, Batabulin can be formulated in solutions such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [2].

References

Solubility Data and Reconstitution Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Batabulin sodium has specific solubility characteristics crucial for experimental success. The table below summarizes key data and recommended stock solution preparation methods.

Parameter Details
Molecular Weight 393.24 g/mol [1]
CAS Number 195533-98-3 [2] [1]
Appearance Off-white to light yellow solid powder [2] [1]
In Vitro Solubility (DMSO) ~125 mg/mL (~317.87 mM) [2] [1]
Recommended Stock Solution Dissolve in DMSO to a concentration of 125 mg/mL [1].

In Vivo Formulation Protocols

For animal studies, this compound requires formulation to ensure bioavailability and stability. Here are several validated protocols you can use.

Formulation Number Composition (v/v) Preparation Method Application Notes
Injection 1 [2] DMSO : Tween 80 : Saline = 10 : 5 : 85 Mix 100 μL DMSO stock → add 50 μL Tween 80 → add 850 μL Saline. Suitable for IP/IV/IM/SC injection.
Injection 2 [2] DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 Mix 100 μL DMSO → 400 μL PEG300 → 50 μL Tween 80 → 450 μL Saline. A versatile formulation with good solubility.
Injection 3 [2] DMSO : Corn oil = 10 : 90 Mix 100 μL DMSO stock → add 900 μL Corn oil. Simple oil-based formulation.
Oral 1 [2] Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) Add compound to a 0.5% CMC Na solution in water and suspend. For oral gavage; ensures even suspension.

Experimental Workflow for Solubility and Formulation

The following diagram outlines the key decision points for preparing and using this compound in your experiments.

G Start Start: Prepare this compound Stock Prepare 125 mg/mL DMSO Stock Solution Start->Stock InVitro In Vitro Application InVivo In Vivo Application Oral Oral Administration InVivo->Oral Inject Injection Administration InVivo->Inject Stock->InVitro Stock->InVivo FormOral Suspend in 0.5% CMC Na Oral->FormOral Form1 Formulation 1: DMSO:Tween:Saline Inject->Form1 Form2 Formulation 2: DMSO:PEG300:Tween:Saline Inject->Form2 Form3 Formulation 3: DMSO:Corn Oil Inject->Form3

Frequently Asked Questions

  • What is the best way to store this compound stock solutions? For long-term storage, keep the powder at -20°C. Once dissolved in DMSO, aliquot the stock solution and store it at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles to maintain stability [2] [1].

  • My this compound solution has precipitated. What should I do? Gentle warming and sonication can often re-dissolve precipitated compound. For DMSO stock solutions, ensure you bring them to room temperature and vortex thoroughly before use. If precipitation occurs in an aqueous formulation, consider remaking it and ensure you are following the mixing order precisely (e.g., adding the DMSO stock to the aqueous components slowly while vortexing) [2].

  • Which formulation is recommended for intraperitoneal injection? All listed injection formulations (1, 2, and 3) are suitable for intraperitoneal (IP) administration. Formulation 1 (DMSO:Tween 80:Saline) is a common and reliable choice for this route [2].

  • How should I handle this compound safely? This product is for research use only and is not for human use. Always refer to the compound's Safety Data Sheet (SDS) for detailed handling and personal protective equipment (PPE) requirements.

References

Batabulin sodium cellular uptake improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary reasons for poor cellular uptake of a drug like Batabulin sodium?

    • A: Poor cellular uptake is often due to the drug's physicochemical properties. While specific data for Batabulin is not available in the search results, many small-molecule drugs have poor membrane permeability if they are too hydrophilic to cross the lipid bilayer via simple diffusion [1]. Furthermore, some compounds can be effluxed by membrane transporters like P-glycoprotein (P-gp), which is a known resistance mechanism for other tubulin inhibitors [2].
  • Q2: What general strategies can improve the cellular uptake of chemic entities?

    • A: Research indicates several viable strategies [1]:
      • Structural Modification: Creating pro-drugs can enhance lipophilicity and thus membrane permeability.
      • Delivery Systems: Utilizing nanoparticles, liposomes, or cell-penetrating peptides (CPPs) can shield the drug and facilitate its entry into cells.
      • Cationic Functionalization: Modifying the drug with guanidinium groups can promote electrostatic interaction with the negatively charged cell membrane, significantly boosting uptake.
  • Q3: Are there specific delivery systems recommended for tubulin inhibitors?

    • A: The search results do not mention a system specifically for Batabulin. However, nanocarriers like mesoporous silica nanoparticles coated with a lipid bilayer are being actively investigated for the delivery of various cancer therapeutics, as they can enhance stability and promote cellular internalization [3] [4].

Troubleshooting Guide: Poor Cellular Uptake

Observation Possible Cause Suggested Experiments & Solutions

| Low intracellular drug concentration | Poor passive diffusion due to high hydrophilicity | 1. Measure log P: Determine the octanol-water partition coefficient to assess lipophilicity. [1] 2. Design pro-drugs: Modify the structure with lipophilic moieties that are cleaved intracellularly. [1] | | | Lack of active transport | 1. Explore cationic modifiers: Conjugate the drug with arginine-rich cell-penetrating peptides (CPPs) or guanidinium groups to exploit electrostatic interactions with the membrane. [1] | | High efficacy in vitro but low in vivo oral bioavailability | Low aqueous solubility or delayed gastric emptying | 1. Formulate with nanoparticles: Use lipid-coated or polymeric nanoparticles to enhance solubility and protect the drug. [3] [4] 2. Consider drug interactions: Be aware that co-administered GLP-1 receptor agonists can delay gastric emptying and alter the absorption of oral medications. [5] | | Development of drug resistance | Efflux by P-glycoprotein (P-gp) | 1. Test in resistant cell lines: Compare cytotoxicity in parental vs. P-gp overexpressing cells. [2] 2. Use P-gp inhibitors: Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if potency is restored. [2] |

Experimental Protocols for Uptake Assessment

Here is a generalized workflow for planning cellular uptake experiments, synthesized from the search results.

Start Start: Assess Cellular Uptake PC Problem Confirmation Measure baseline intracellular concentration Start->PC Strat1 Strategy 1: Structural Modification PC->Strat1 Strat2 Strategy 2: Delivery System PC->Strat2 Strat3 Strategy 3: Cationic Functionalization PC->Strat3 Eval Uptake Evaluation Strat1->Eval e.g., Pro-drug Strat2->Eval e.g., Nanoparticles Strat3->Eval e.g., CPP-conjugate Compare Compare efficacy against unmodified drug Eval->Compare

Protocol 1: Evaluating the Impact of Pro-drug Modification on Uptake

  • Objective: To determine if a pro-drug derivative of this compound shows improved cellular uptake compared to the parent drug.
  • Materials:
    • This compound and its synthesized pro-drug analog.
    • Relevant cancer cell line (e.g., breast cancer MCF-7 cells [2]).
    • Cell culture materials, lysis buffer, HPLC system with mass spectrometry (LC-MS/MS).
  • Method:
    • Culture cells in 6-well plates until 70-80% confluent.
    • Treat cells with equimolar concentrations of this compound and its pro-drug. Include a vehicle control.
    • Incubate for a predetermined time (e.g., 2h and 6h).
    • Wash cells thoroughly with cold PBS to remove surface-bound drug.
    • Lyse cells and use LC-MS/MS to quantify the intracellular concentration of the active drug (and pro-drug, if applicable).
  • Analysis: Compare the intracellular concentration of the active drug from the pro-drug group versus the parent drug group. A higher concentration indicates successful uptake enhancement.

Protocol 2: Assessing the Efficacy of a Nanoparticle Delivery System

  • Objective: To evaluate if encapsulating this compound in lipid-bilayer coated mesoporous silica nanoparticles improves its cellular uptake and cytotoxicity [3] [4].
  • Materials:
    • This compound, loaded nanoparticles, and empty nanoparticles as control.
    • Cancer cell lines, including a paclitaxel-resistant line (e.g., MCF-7/T [2]).
    • Cell culture materials, CCK-8 assay kit, flow cytometer.
  • Method:
    • Cytotoxicity Assay: Seed cells in 96-well plates. Treat with a concentration gradient of free Batabulin, Batabulin-loaded nanoparticles, and empty nanoparticles for 48-72 hours. Perform a CCK-8 assay to measure cell viability [2].
    • Cellular Uptake (Flow Cytometry): If the drug can be fluorescently labeled, treat cells and trypsinize them after incubation. Analyze the cell population using flow cytometry to measure the mean fluorescence intensity, which correlates with the amount of internalized drug.
  • Analysis: A leftward shift in the dose-response curve (lower IC50) for the nanoparticle group indicates enhanced cytotoxicity, likely due to improved uptake. Higher fluorescence in flow cytometry directly confirms increased internalization.

Key Scientific Insights for Your Research

  • Leverage Membrane Interactions: The initial interaction with the plasma membrane is critical. Using strategies that exploit electrostatic interactions with anionic membrane components (e.g., via CPPs) can provide a significant boost to uptake, sometimes by 10 to 20-fold [1].
  • Consider the Tubulin Inhibitor Class: Batabulin, as a colchicine-binding site inhibitor (CBSI), may be less susceptible to certain resistance mechanisms like P-gp efflux compared to taxanes [2]. Confirming this in your specific models is a valuable experimental step.
  • Go Beyond Uptake: Improved uptake should translate to biological effect. Always couple uptake assays with functional readouts like anti-proliferation, cell cycle arrest (G2/M phase), and apoptosis assays (e.g., measuring cleaved caspase-3) [2] to confirm the drug's mechanism is intact.

References

Batabulin Sodium: Stability and Handling FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the recommended storage conditions for Batabulin sodium powder and solution? To maintain stability and potency, please adhere to the following storage conditions [1] [2]:

Form Temperature Duration Key Conditions
Powder -20°C 3 years Tightly sealed, light-resistant container [1] [2]
Powder 4°C 2 years Tightly sealed, light-resistant container [2]
Stock Solution (e.g., 10 mM in DMSO) -80°C 6 months Sealed storage, away from moisture [1]
Stock Solution (e.g., 10 mM in DMSO) -20°C 1 month Sealed storage, away from moisture [1]

Q2: What is the best practice for preparing and storing stock solutions? For optimal results, prepare stock solutions on the day of use. If you must prepare stock solutions in advance [2]:

  • Store the solution as aliquots in tightly sealed vials.
  • Recommended storage is at -20°C, and it is generally usable for up to one month.
  • Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation [2].

Q3: How should I handle this compound to ensure long-term stability?

  • Keep the product dry and stored in tight, light-resistant containers [3].
  • Avoid exposure to excessive heat and humidity [3].
  • When handling solutions, use anhydrous DMSO for reconstitution to maintain compound integrity [1].

Experimental Workflow for Solution Preparation

The diagram below outlines the protocol for preparing a this compound stock solution to ensure stability.

G Start Start: this compound Powder Step1 Weigh required amount of powder Start->Step1 Step2 Reconstitute in anhydrous DMSO Step1->Step2 Step3 Aliquot into sealed vials Step2->Step3 Step4 Store at -80°C (6 months) or -20°C (1 month) Step3->Step4 Step5 Thaw: Equilibrate to room temperature for 1 hour Step4->Step5 Step6 Use in experiment Step5->Step6

Sample Handling and Storage Decision Guide

Use this workflow to manage your samples after experimental use.

G Start Post-Experiment: Leftover Solution Q1 Will the sample be reused within one month? Start->Q1 StoreShort Store at -20°C (Use within 1 month) Q1->StoreShort Yes StoreLong Store at -80°C (Use within 6 months) Q1->StoreLong No Discard Safely discard according to local regulations StoreShort->Discard After 1 month StoreLong->Discard After 6 months

References

Batabulin sodium apoptosis assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific problems you might encounter while performing apoptosis assays with Batabulin sodium.

Question Answer & Solution

| No apoptosis signal in treated cells | • Insufficient drug exposure: Verify Batabulin concentration (common range 30-300 nM) and treatment duration (24-48 hours) [1] [2]. • Lost apoptotic cells: Apoptotic cells may detach; always include the culture supernatant in your analysis [3]. • Kit or reagent failure: Use a positive control (e.g., serum-starved cells) to confirm assay functionality [3]. | | High background in control group | • Cell handling too harsh: Over-trypsinization or pipetting can damage membranes. Use gentle, EDTA-free dissociation enzymes like Accutase [3]. • Over-confluent cultures: Avoid using cells that are too confluent, as they may undergo spontaneous apoptosis [3]. • Improper compensation: Re-adjust fluorescence compensation using single-stain controls to prevent spillover [3]. | | Unexpected results with Annexin V | • EDTA interference: Annexin V binding is calcium-dependent. Avoid using trypsin with EDTA during cell harvesting [3]. • Platelet contamination (blood samples): Platelets expose phosphatidylserine (PS) and can bind Annexin V, causing false positives. Remove platelets from samples beforehand [3]. | | What if my cells express GFP? | • Fluorophore conflict: Do not use FITC-labeled Annexin V. Choose a kit with a different fluorophore, such as PE, APC, or Alexa Fluor 647, to avoid spectral overlap with GFP [3]. |

This compound: Key Experimental Data

The table below summarizes crucial quantitative data from reference studies using Batabulin, which can serve as a benchmark for your own assay setup.

Cell Line Batabulin Concentration Treatment Duration Observed Effect Assay Type / Notes
MCF7 [1] [2] 30 - 300 nM 24 hours 25-30% tetraploid (4n) DNA content Cell cycle analysis (G2/M arrest)
MCF7 [1] [2] 30 - 300 nM 24 hours 25-30% apoptosis Apoptosis analysis
MCF7 [1] [2] 100 nM 48 hours 50-80% apoptosis Apoptosis analysis
CCRF-CEM (in vivo) [1] [2] 40 mg/kg Once weekly (Days 5, 12, 19) Impaired tumor growth Intraperitoneal injection in mice

Experimental Protocols & Workflows

Batch Information and Storage
  • Purity: A reference batch of Batabulin had a purity of 99.85% [1].
  • Storage: Store the powder at -20°C for long-term stability (3 years). Prepared solutions in DMSO can be stored at -80°C for up to 6 months [1].
  • In Vivo Formulation: A common formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, sonicated for a final concentration of ~4 mg/mL [1].
Apoptosis Assay Workflow (Annexin V/PI)

This workflow, combining general guidelines [3] and specific sample preparation advice [4], is crucial for obtaining reliable data.

The following diagram outlines the key steps in the apoptosis assay process, highlighting critical steps that require attention:

G cluster_adherent For Adherent Cells start Start Experiment cell_prep Cell Preparation & Plating start->cell_prep treat Batabulin Treatment (30-300 nM, 24-48h) cell_prep->treat harvest Harvest Cells treat->harvest protocol_choice Protocol Selection harvest->protocol_choice p1 Protocol 1: Harvest all cells (media + adherent) protocol_choice->p1 May include dead cells p2 Protocol 2 (Recommended): Remove old media first, then harvest only adherent cells protocol_choice->p2 Better viability in control stain Staining in Binding Buffer - Annexin V-FITC - Propidium Iodide (PI) (Keep in dark, no wash after) p1->stain p2->stain analyze Flow Cytometry Analysis Within 1 hour of staining stain->analyze end Data Analysis analyze->end

Key considerations for the protocol:

  • Cell Harvesting (Critical Step): For adherent cells like SW-480, Protocol 2 (removing medium before harvesting) is highly recommended. This prevents the analysis of dead cells that have already detached into the medium, which is especially important for long-term treatments to avoid skewed results from spontaneous apoptosis in controls [4].
  • Staining: Resuspend cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15-20 minutes in the dark. Do not wash cells after staining [3].
  • Controls: Always include unstained cells, single-stain controls (Annexin V only, PI only), and a positive control (e.g., cells treated with a known apoptosis inducer) for proper instrument compensation and result interpretation [3].
Mechanism of Action Workflow

Understanding Batabulin's mechanism helps in troubleshooting the upstream triggers of the apoptosis you are measuring.

The diagram below illustrates the proposed mechanism by which this compound induces apoptotic cell death:

G batabulin This compound bind Covalent Binding to β-tubulin isotypes (at Cys-239) batabulin->bind disrupt Disruption of Microtubule Polymerization bind->disrupt arrest Cell Cycle Arrest (at G2/M Boundary) disrupt->arrest apoptosis Induction of Apoptotic Cell Death arrest->apoptosis

This covalent binding disrupts the cellular cytoskeleton, leads to an increase in chromosomal ploidy, and ultimately triggers programmed cell death [1] [2].

References

Batabulin sodium microtubule polymerization inhibition efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Batabulin Sodium: Technical Profile

Technical Overview Batabulin (also known as T138067) is a synthetic antitumor agent that acts as a potent microtubule destabilizer. Its core mechanism involves covalent and selective binding to cysteine-239 of β1, β2, and β4 tubulin isotypes, which leads to the disruption of microtubule polymerization [1] [2]. This disruption collapses the cellular cytoskeleton, induces G2/M cell cycle arrest, and ultimately triggers apoptotic cell death [1] [2]. It has shown effectiveness against multidrug-resistant (MDR) tumors [1].

Property Detail
CAS Number 195533-98-3 (sodium salt) [1]
Molecular Formula Information not available in search results
Molecular Weight 371.26 g/mol (for free acid, CAS 195533-53-0) [1] [2]
Purity ≥98% [1]
Appearance White to off-white solid powder [1] [2]

Experimental Data & Protocols

In Vitro Biological Activity

Batabulin demonstrates potent activity in cell-based assays. The data below summarizes its effects from referenced experiments [1] [2].

Assay Type Cell Line Tested Concentrations Incubation Duration Key Experimental Outcomes
Cell Cycle Analysis MCF7 30 nM, 100 nM, 300 nM 24 hours 25–30% tetraploid (4n) DNA content, indicating arrest at the G2/M boundary [1].
Apoptosis Analysis MCF7 30 nM, 100 nM, 300 nM 24-48 hours 25-30% of cells showed apoptotic characteristics after 24h; 50-80% of the cell population was apoptotic after 48h at 100 nM [1].
In Vivo Experimental Protocol

The following methodology has been used to evaluate Batabulin's efficacy in mouse models [1] [2].

  • Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old, 20-25 g, injected with CCRF-CEM cells [1].
  • Dosage: 40 mg/kg [1].
  • Route of Administration: Intraperitoneal (i.p.) injection [1].
  • Dosing Schedule: Once per week; administered on days 5, 12, and 19 [1].
  • Reported Outcome: Growth of drug-sensitive CCRF-CEM tumors was impaired [1].

Stock Solution Preparation & Solubility

This table provides key information for handling Batabulin in the laboratory [1].

Property Condition / Formulation Details / Instructions
Solubility in DMSO ~100 mg/mL (~269.35 mM) [1] Sonication is recommended to dissolve [2].
In Vivo Formulation 1 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] Sequentially add co-solvents from left to right; can achieve ≥ 2.5 mg/mL (6.73 mM).
In Vivo Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] Sequentially add co-solvents; can achieve ≥ 2.5 mg/mL (6.73 mM).
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year [2] Avoid repeated freeze-thaw cycles.

Frequently Asked Questions & Troubleshooting

Q1: What is the primary mechanism of action of Batabulin? A1: Batabulin is a microtubule-destabilizing agent. It covalently binds to cysteine residues on specific β-tubulin isotypes, inhibiting their polymerization into microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis [1] [2] [3].

Q2: My stock solution of Batabulin is not dissolving properly in DMSO. What should I do? A2:

  • Confirm Purity: Ensure you are using a high-purity compound (≥98%) [1].
  • Use Sonication: The supplier explicitly recommends sonication to achieve a clear solution at 100 mg/mL [2].
  • Check Storage: Ensure the powder has been stored correctly at -20°C and has not undergone degradation from repeated freeze-thaw cycles [2].

Q3: I am not observing the expected cytotoxic effect or G2/M arrest in my cell assays. What could be wrong? A3:

  • Verify Concentration Range: Ensure you are using effective concentrations. Literature reports activity in the 30-300 nM range in MCF7 cells [1] [2].
  • Check Incubation Time: Apoptotic effects may be more pronounced after 48 hours of exposure compared to 24 hours [1] [2].
  • Confirm Cell Line Sensitivity: While Batabulin is effective against multiple tumor types, verify its activity in your specific cell line.

Q4: Can Batabulin be used to model inhibition of the colchicine binding site? A4: While Batabulin is a known tubulin inhibitor, it binds covalently to β-tubulin. Classic colchicine-site inhibitors (like verubulin) typically bind reversibly [3]. Therefore, Batabulin may not be a direct model for all colchicine-site inhibitors due to its irreversible binding mechanism.

Mechanism of Action Diagram

The following Graphviz DOT code generates a flowchart illustrating the mechanistic pathway of Batabulin.

G Batabulin Mechanism: Microtubule Disruption to Apoptosis Start Batabulin Administration MoA Covalent Binding to β-Tubulin (Cys-239) Start->MoA Effect1 Inhibition of Microtubule Polymerization MoA->Effect1 Effect2 Microtubule Network Disruption & Collapse Effect1->Effect2 Effect3 Cell Cycle Arrest at G2/M Phase Effect2->Effect3 Effect4 Induction of Apoptotic Cell Death Effect3->Effect4 Outcome Inhibition of Tumor Growth Effect4->Outcome

References

Batabulin sodium cytotoxicity assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Batabulin Sodium: Mechanism & Key Data

This compound is an antitumor agent that disrupts the cell's microtubule network, leading to cell cycle arrest and apoptosis [1]. The table below summarizes its core properties and in vitro experimental data.

Property Description
Molecular Target β-tubulin isotypes (β1, β2, β4) [1]
Mechanism of Action Covalent binding to β-tubulin (at Cys-239), disrupting microtubule polymerization [1]
Cellular Outcome Altered cell morphology, G2/M cell cycle arrest, and induction of apoptosis [1]
Recommended In Vitro Concentrations 30 nM, 100 nM, 300 nM [1]
Key Observation Timepoints Cell cycle arrest: 24 hours; Significant apoptosis: 48 hours [1]

Choosing a Cytotoxicity Assay

Selecting an appropriate assay is critical, as different methods have unique advantages and limitations. Batabulin's mechanism involves metabolic disruption, so assays based on different principles (like membrane integrity) should be used with caution [2] [3].

The table below compares common assays suitable for evaluating this compound.

Assay Name Principle / What It Measures Key Advantages Key Disadvantages & Considerations for Batabulin
MTT Mitochondrial activity (reduction of tetrazolium salt) [3] Widely used, colorimetric, inexpensive [3] End-product is insoluble (requires solubilization step). Batabulin's impact on metabolism may confound results [2] [3].
MTS / XTT / WST-1 Mitochondrial activity (reduction of tetrazolium salt) [3] Water-soluble formazan product, more convenient [3] Same principle as MTT; potential for interference remains [2].
ATP Assay Cellular ATP levels (luminescence) [3] Highly sensitive, correlates with viable cell number, less prone to interference [3] Requires a luminometer. More expensive than colorimetric assays [3].
Dye Exclusion (e.g., Trypan Blue) Membrane integrity [3] Simple, direct cell count [3] Less sensitive; cells dying via apoptosis may exclude dye for some time, leading to viability overestimation [3].
LDH Assay Membrane integrity (release of lactate dehydrogenase) [3] Measures cell death/damage directly from the culture medium [3] Requires careful experimental setup to distinguish specific release from background levels [3].

Experimental Workflow & Optimization

A generalized and optimized workflow for conducting a this compound cytotoxicity assay is summarized in the diagram below. This workflow incorporates best practices for reliability.

G Start Start Assay Setup CellSelect Select Appropriate Cell Line Start->CellSelect Plate Seed Cells in Multi-well Plate (Optimize Seeding Density) CellSelect->Plate Incubate Incubate (24h) Allow Cell Adherence Plate->Incubate Pitfall1 Potential Pitfall: High Cell Density Plate->Pitfall1 Pitfall3 Potential Pitfall: Edge Evaporation Effect Plate->Pitfall3 Treat Treat with this compound (Use Serial Dilutions) Include Controls Incubate->Treat Incubate2 Incubate with Compound (24-72h, time-course) Treat->Incubate2 Pitfall2 Potential Pitfall: Assay Interference Treat->Pitfall2 Assay Perform Viability/Cytotoxicity Assay (e.g., ATP, MTS) Incubate2->Assay Analyze Analyze Data & Validate (Normalize to Controls) Assay->Analyze End End: Interpret Results Analyze->End Sol1 Optimization: Determine linear range for cell density vs. signal Pitfall1->Sol1 Sol2 Optimization: Use multiple assay types or ATP assay Pitfall2->Sol2 Sol3 Optimization: Use only inner wells or plate seals Pitfall3->Sol3

To ensure your results are reliable, pay close attention to these critical parameters:

  • Cell Line Selection: Use cell lines sensitive to antimitotic agents. The MCF-7 breast cancer cell line was used in Batabulin's primary characterization and is a good model [1]. However, testing across a panel of cancer lines can provide broader insights [2].
  • Assay Endpoint Timing: Batabulin induces G2/M arrest after 24 hours and significant apoptosis after 48 hours [1]. Therefore, include multiple time points (e.g., 24, 48, and 72 hours) to capture the full dynamic response.
  • Controls and Replicates: Always include a vehicle control (e.g., DMSO) and a positive control for cell death. Use appropriate replicates (technical and biological) to account for variability. Be aware that the edge wells of multi-well plates are prone to evaporation, which can alter compound concentration; it is best to use inner wells or account for this effect [2].

Frequently Asked Questions

Q1: Why might I get inconsistent GI50 values for Batabulin between different experiments? Inconsistency often stems from a lack of standardization in key parameters [2]. Check that your cell seeding density, passage number, batch of serum, and drug exposure time are consistent. Furthermore, avoid using only a single assay method for your final conclusion. Confirm your results with a second assay based on a different principle (e.g., an ATP assay alongside a dye-based method) to rule out assay-specific interference [2] [3].

Q2: My assay shows low cytotoxicity, but the cells look abnormal. What could be happening? This is a classic sign of a mechanism that is not effectively captured by your chosen assay. Batabulin disrupts microtubules, causing changes in cell morphology and arresting cells in a state that may not immediately lead to death. A dye exclusion assay (like Trypan Blue) might not stain these arrested cells because their membranes are still intact, leading to an overestimation of viability [3]. It is crucial to complement viability assays with direct observation of cell morphology and other endpoint analyses, such as cell cycle analysis via flow cytometry [1].

Q3: What is the most reliable way to present my Batabulin cytotoxicity data? Present your data as a dose-response curve, and calculate the GI50 value (the concentration that causes 50% growth inhibition). Ensure all data is normalized to your vehicle control (0% growth inhibition) and a blank (100% inhibition) control. Summarize quantitative data in clear tables and report the mean ± standard deviation from multiple independent experiments [3].

References

Batabulin Sodium: Vehicle Control and Solubility

Author: Smolecule Technical Support Team. Date: February 2026

For your experiments, the selection of an appropriate vehicle is crucial. The table below summarizes the solubility data and established vehicle formulations for Batabulin sodium from the literature.

Formulation Type Composition Reported Solubility / Concentration Notes & Application
In Vitro Stock Solution DMSO ~125 mg/mL (~317.87 mM) [1] Primary stock solution for further dilution.
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] ... (To be diluted from DMSO stock) For IP/IV/IM/SC injection [1].
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1] ... (To be diluted from DMSO stock) Alternative injection formulation [1].
Injection Formulation 3 DMSO : Corn oil = 10 : 90 [1] ... (To be diluted from DMSO stock) For procedures requiring an oil-based vehicle [1].
Oral Formulation 1 Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) [1] ... (e.g., 2.5 mg/mL suspension) For oral administration in animal models [1].

Experimental Protocols & Key Findings

To help you design and validate your experiments, here are the key protocols and findings from the literature that cite this compound.

In Vitro Cell-based Assays

The following protocols are adapted from studies using the MCF-7 cell line [1].

  • Cell Cycle Analysis:
    • Cell Line: MCF-7 cells.
    • Treatment: Expose cells to 30 nM, 100 nM, and 300 nM of this compound.
    • Incubation Duration: 24 hours.
    • Expected Outcome: Dose-dependent arrest at the G2/M phase of the cell cycle, with 25–30% of cells expected to exhibit tetraploid (4n) DNA content at these concentrations [1].
  • Apoptosis Analysis:
    • Cell Line: MCF-7 cells.
    • Treatment: Expose cells to 30 nM, 100 nM, and 300 nM of this compound.
    • Incubation Duration: 24 to 48 hours.
    • Expected Outcome: After 24 hours, 25-30% of the cell population should show diminished DNA content characteristic of apoptosis. This proportion can increase to 50-80% after 48 hours of exposure to 100 nM Batabulin [1].
In Vivo Animal Model Protocol

An established protocol for studying this compound in mouse models is as follows [1]:

  • Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old, weighing 20-25 grams.
  • Tumor Inoculation: Implant with CCRF-CEM cells.
  • Dosing: 40 mg/kg.
  • Route of Administration: Intraperitoneal (IP) injection.
  • Dosing Schedule: Once a week on days 5, 12, and 19 post-tumor inoculation.
  • Expected Result: This regimen has been shown to impair the growth of drug-sensitive CCRF-CEM tumors [1].

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems when working with this compound.

Problem Possible Cause Suggested Solution
Precipitation in vehicle The stock solution is too concentrated or the vehicle is inappropriate for final dilution. Ensure the DMSO stock is pure and freshly prepared. When diluting into aqueous buffers, ensure the final DMSO concentration is kept low (e.g., <1%) and consider using formulations with solubilizing agents like Tween 80 or PEG300 [1].
Low apoptosis rate in cells Incorrect drug concentration, exposure time, or insensitive cell line. Verify the activity of your stock solution using a cell line known to be sensitive, such as MCF-7 or CCRF-CEM. Ensure treatment duration is sufficient (24-48 hours) and confirm concentration with a dose-response curve [1].
No in vivo efficacy Poor bioavailability, incorrect dosing schedule, or resistant tumor model. Review the pharmacokinetics of your formulation. Confirm the dosing regimen (40 mg/kg, weekly IP) and use a validated, drug-sensitive model like CCRF-CEM xenografts [1].

Mechanism of Action Diagram

The following diagram illustrates the mechanism of this compound and the experimental workflow for assessing its effects, based on the described research [1].

G cluster_pre Pre-Treatment State cluster_post Batabulin Action & Effects Batabulin Batabulin CovalentBinding Covalent Binding to β-Tubulin Cys-239 Batabulin->CovalentBinding TubulinDimer Soluble αβ-Tubulin Dimers TubulinDimer->CovalentBinding Targets Microtubule Polymerized Microtubules Disruption Microtubule Polymerization Disruption CovalentBinding->Disruption Consequences Cellular Consequences Disruption->Consequences G2M G2/M Phase Cell Cycle Arrest Consequences->G2M Observed In Vitro Apoptosis Induction of Apoptosis Consequences->Apoptosis Observed In Vitro TumorGrowth Inhibition of Tumor Growth Consequences->TumorGrowth Observed In Vivo Assays Experimental Readouts G2M->Assays Apoptosis->Assays TumorGrowth->Assays

Key Technical Notes

  • Mechanism Confirmation: this compound is a synthetic pentafluorophenylsulfonamide that acts as an anticancer agent by covalently and selectively binding to beta-tubulin isoforms (β1, β2, β4) at a conserved cysteine residue (Cys-239). This binding disrupts microtubule polymerization, leading to cytoskeleton collapse [1].
  • Physicochemical Properties: The molecular formula of this compound is C13H6F6NNaO3S, with a molecular weight of 393.23 g/mol. It is typically supplied as an off-white to light yellow solid powder [1].
  • Storage: For long-term stability, store the powder at -20°C (3 years) or 4°C (2 years). Prepared stock solutions in DMSO should be stored at -80°C (6 months) or -20°C (1 month). Always store the product in a sealed container protected from moisture [1].

References

Batabulin sodium concentration response curve issues

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Concentration Response Curve Issues

Here are common problems and solutions for Batabulin sodium experiments:

Problem Possible Cause Suggested Solution
Shallow curve or reduced potency Drug precipitation in aqueous media [1] Confirm final DMSO concentration does not exceed 0.1-1%; use a serial dilution protocol [1].
High variability between replicates Inconsistent cell seeding or health Standardize cell counting and seeding procedures; ensure cells are in log-phase growth.
Insufficient apoptosis at high concentrations Incorrect exposure time Extend treatment duration; apoptosis can take 24-48 hours to manifest fully [2] [1].
No G2/M arrest observed Ineffective batch or improper storage Prepare fresh stock solutions; store as recommended (powder at -20°C, solution at -80°C) [1].

Key Experimental Data for this compound

For your reference, here is a summary of quantitative data from the literature:

Table 1: In Vitro Bioactivity Data (MCF7 Cell Line) [2] [1]

Assay Type Tested Concentrations Incubation Duration Observed Effect
Cell Cycle Analysis 30, 100, 300 nM 24 hours ~25-30% tetraploid (4n) DNA content (G2/M arrest)
Apoptosis Analysis 30, 100, 300 nM 24 hours 25-30% of cells show apoptotic DNA content
Apoptosis Analysis 100 nM 48 hours 50-80% of cell population undergoing apoptosis

Table 2: In Vivo Protocol (Mouse Model) [2] [1]

Parameter Specification
Disease Model Male athymic nude mice with CCRF-CEM tumors [2] [1]
Dosage 40 mg/kg [2] [1]
Route Intraperitoneal (i.p.) injection [2] [1]
Schedule Once per week (e.g., days 5, 12, and 19) [2] [1]
Reported Outcome Impaired growth of drug-sensitive tumors [2] [1]

Detailed Experimental Protocols

In Vitro Cell Cycle Analysis [1]

  • Cell Line: MCF7 cells.
  • Treatment: Expose cells to this compound at concentrations of 30 nM, 100 nM, and 300 nM.
  • Incubation: Maintain treatment for 24 hours.
  • Analysis: Analyze DNA content using flow cytometry to determine the percentage of cells with tetraploid (4n) DNA, indicating arrest at the G2/M phase boundary.

In Vivo Formulation Preparation [1] Several formulations can be used. One example for injection is:

  • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45.
  • Preparation:
    • Take 100 µL of Batabulin DMSO stock solution.
    • Add 400 µL PEG300 and mix well.
    • Add 50 µL Tween 80 and mix well.
    • Add 450 µL saline to achieve the final concentration.

Mechanism of Action and Workflow

The following diagrams illustrate how this compound works and a general workflow for conducting and analyzing experiments.

mechanism cluster_binding Binding Action cluster_effect Cellular Effect Batabulin This compound Binding Covalently binds to β-tubulin isotypes(β1, β2, β4) at Cys-239 Batabulin->Binding Disruption Disrupts MicrotubulePolymerization Binding->Disruption Arrest G2/M Cell CycleArrest Disruption->Arrest Apoptosis Activation ofApoptosis Arrest->Apoptosis

Diagram 1: Molecular Mechanism of this compound [2] [1] [3]

workflow cluster_assays Analysis Assays Prep Prepare Batabulin Stock Solution Cells Plate Cells Prep->Cells Treat Treat with Serial Dilutions Cells->Treat Incubate Incubate (24-48 hours) Treat->Incubate Analyze Analyze Response Incubate->Analyze Viability Cell Viability (MTS/MTS) Analyze->Viability Cycle Cell Cycle (Flow Cytometry) Analyze->Cycle Apop Apoptosis (Flow Cytometry) Analyze->Apop

Diagram 2: General Experimental Workflow

References

Batabulin sodium in vivo dosing schedule optimization

Author: Smolecule Technical Support Team. Date: February 2026

Documented Dosing & Efficacy of Batabulin Sodium

The table below summarizes the key in vivo data found for this compound.

Aspect Documented Protocol
Dosing Regimen 40 mg/kg, administered via intraperitoneal (i.p.) injection, once per week on days 5, 12, and 19 after tumor implantation [1].
Animal Model Male athymic nude mice (6-8 weeks old, 20-25 g) injected with CCRF-CEM (drug-sensitive) tumor cells [1].
Reported Outcome The treatment impaired the growth of the drug-sensitive CCRF-CEM tumors [1].

General Framework for Dosing Schedule Optimization

Since specific optimization data for Batabulin is not available in the search results, the following workflow, based on standard NCI protocols, outlines the systematic approach you can apply [2].

cluster_pre Pre-Efficacy Study Phase cluster_design Study Design & Randomization cluster_testing Dosing Regimen Testing cluster_eval Evaluation & Analysis Start Start: Dosing Schedule Optimization Pre1 Establish Maximum Tolerated Dose (MTD) Start->Pre1 Pre2 Conduct Pilot PK Study Pre1->Pre2 Pre3 Characterize Tumor Growth (Pilot) Pre2->Pre3 Design1 Define Control Groups: - Vehicle - Standard-of-care - Unloaded nanoparticle Pre3->Design1 Design2 Randomize Animals Based on Tumor Volume Design1->Design2 Test1 Test Different Frequencies (e.g., QD, Q3D, QW) Design2->Test1 Test2 Test Different Durations (e.g., single vs. multiple cycles) Test1->Test2 Eval1 Monitor Tumor Volume & Body Weight Test2->Eval1 Eval2 Statistical Analysis (ANOVA, Kaplan-Meier) Eval1->Eval2 Eval3 Select Optimal Schedule Eval2->Eval3

Key Experimental Design Considerations

When applying the above workflow, here are critical factors to incorporate into your study design [2]:

  • Control Groups: Your experiment should include several control groups for a robust comparison:
    • Vehicle control: The formulation without the active drug.
    • Standard-of-care: A known effective drug for your cancer model.
    • Unloaded nanoparticle control: If Batabulin is nano-formulated.
  • Animal Randomization: Once tumors are palpable, animals must be randomized into treatment groups based on tumor volume to eliminate size bias.
  • Sample Size Calculation: The number of animals per group should be statistically justified. A pilot study to estimate variability is recommended. For a typical tumor volume study, sample size can be estimated using the formula: n = 1 + 2 * C * (s/d)², where s is the standard deviation, d is the anticipated difference between groups, and C is a constant of 7.85 [2].
  • Data Analysis: Tumor volume and body weight data are typically analyzed using ANOVA with post-hoc tests (e.g., Tukey's). Time-to-endpoint data (e.g., tumor size reaching a predefined limit) is best analyzed with Kaplan-Meier survival analysis [2].

Formulation and Administration Guidance

Batabulin's low water solubility is a major challenge for in vivo studies [1]. The following table contrasts a documented method with a general best-practice approach for insoluble compounds.

Method Description Considerations

| Documented Vehicle (this compound) | Dissolved in DMSO to create a concentrated stock solution (e.g., 10-125 mg/mL), then diluted in saline or buffer for administration. Final DMSO concentration should be minimized [1]. | Pros: Reliable for solubilization. Cons: High DMSO concentrations can be toxic to animals. | | Alternative Lipid-Based Method | A promising protocol for another insoluble triterpenoid (Betulin) involves dissolving the compound in hot ethanol, mixing with a lipid carrier (e.g., olive oil, medium-chain triglycerides), and evaporating the ethanol to create a true molecular solution in the lipid [3]. | Pros: Improves bioavailability and mimics oral or dietary administration. Better tolerability. Cons: Requires optimization of compound solubility in the chosen lipid. |

Frequently Asked Questions

  • What is the mechanism of action of this compound? this compound is an antitumor agent that binds covalently and selectively to β-tubulin isotypes at cysteine 239. This binding disrupts microtubule polymerization, affecting cell morphology, causing G2/M cell-cycle arrest, and ultimately inducing apoptotic cell death [1].

  • How can I analyze cellular responses to Batabulin treatment in vitro? You can use a cell-based pharmacokinetics assay. This involves treating cells and then analyzing parameters like:

    • Tubulin Polymerization: Using immunostaining for α-tubulin to monitor microtubule stabilization over time [4].
    • Cell Cycle Arrest: Flow cytometry to quantify the population of cells arrested at the G2/M phase [1] [4].
    • Apoptosis: Assays (e.g., Annexin V) to detect programmed cell death [1].
  • The search results for Batabulin are limited. Where can I find more information? The provided data is indeed sparse. For deeper investigation, you can:

    • Search Patent Databases: Google Patents or the USPTO website may contain earlier-stage research data on T138067 (Batabulin) [5] [6].
    • Explore Clinical Trial Registries: Sites like ClinicalTrials.gov might have records of past clinical trials for Batabulin, which often include detailed dosing and efficacy information.
    • Consult Specialized Chemical Catalogs: Suppliers like MedChemExpress, while not primary sources, sometimes provide curated biological data sheets with references to original literature [1] [7].

References

Batabulin sodium tumor growth inhibition variability

Author: Smolecule Technical Support Team. Date: February 2026

Batabulin Sodium (T138067): Technical Data File

Mechanism of Action (MoA)

This compound is an antitumor agent that acts by covalently and selectively binding to a subset of β-tubulin isotypes (β1, β2, and β4) at the conserved Cys-239 residue. This binding disrupts microtubule polymerization, leading to a collapse of the cellular cytoskeleton. The subsequent effects include alterations in cell morphology, arrest at the G2/M phase of the cell cycle, and ultimately, the induction of apoptotic cell death [1].

The following diagram illustrates this mechanism and its cellular consequences:

G Batabulin Batabulin MicrotubulePolymerization Microtubule Polymerization Batabulin->MicrotubulePolymerization Inhibits G2_M_Arrest G2/M Phase Cell Cycle Arrest MicrotubulePolymerization->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Diagram Title: Batabulin's Mechanism of Action and Cellular Effects

Quantitative Efficacy Data

The table below summarizes key experimental data for this compound from in vitro and in vivo studies.

Assay/Model Cell Line/System Key Finding Concentration/Dosage Citation
Cell Cycle Arrest MCF7 (human breast cancer) ~25-30% tetraploid (4n) DNA content 30-300 nM for 24 hours [1]
Apoptosis Induction MCF7 (human breast cancer) 25-30% apoptosis; 50-80% apoptosis after 48 hours 100 nM [1]
*In Vivo* Tumor Growth CCRF-CEM xenograft in mice Impaired tumor growth 40 mg/kg, IP, weekly [1]

Frequently Asked Questions (FAQs)

Q1: What is the confirmed molecular target of this compound? A1: this compound covalently binds to β-tubulin isotypes (β1, β2, β4) at the Cys-239 residue, directly inhibiting microtubule polymerization [1].

Q2: What is the expected cellular phenotype after Batabulin treatment? A2: Treatment leads to a characteristic sequence of events: microtubule disruption, altered cell morphology, cell cycle arrest at the G2/M boundary, and finally, apoptosis [1].

Experimental Protocol: Assessing Anti-Proliferative and Apoptotic Effects In Vitro

This protocol is adapted from general practices for tubulin inhibitors and the data available for Batabulin [1] [2].

1. Cell Culture and Seeding

  • Culture appropriate cancer cell lines (e.g., MCF7, A549) in recommended media.
  • Seed cells into 96-well plates (for MTT) or multi-well plates (for flow cytometry) at a density that ensures ~70-80% confluency after 24 hours.

2. Compound Treatment

  • Prepare a serial dilution of this compound in DMSO, ensuring the final DMSO concentration is consistent and non-cytotoxic (e.g., ≤0.1%).
  • Treat cells with a range of Batabulin concentrations (e.g., from 30 nM to 300 nM). Include a negative control (vehicle only) and a positive control (e.g., another known tubulin inhibitor like colchicine).

3. Assessment of Cell Viability/Proliferation (MTT Assay)

  • After 24-72 hours of incubation, add MTT reagent to each well.
  • Incubate for 2-4 hours to allow formazan crystal formation.
  • Solubilize the crystals with a solvent (e.g., DMSO or SDS buffer).
  • Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

4. Analysis of Cell Cycle Arrest (Flow Cytometry with Propidium Iodide)

  • After treatment (e.g., 24 hours), harvest and fix the cells in 70% ethanol.
  • Wash cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase.
  • Analyze DNA content using a flow cytometer. An increase in the population of cells with 4n DNA content indicates G2/M phase arrest.

5. Analysis of Apoptosis (Flow Cytometry with Annexin V/PI)

  • After treatment (e.g., 24-48 hours), harvest cells without fixing.
  • Stain cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
  • Analyze by flow cytometry. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/necrotic cells are Annexin V+/PI+.

Guidance on Investigating Tumor Growth Inhibition Variability

Since specific factors for Batabulin are not available in the search results, here is a general troubleshooting framework for variability in in vivo efficacy studies:

  • Tumor Model Differences: Variability is often seen between different cancer cell lines (e.g., CCRF-CEM vs. solid tumor models) and between xenograft, syngeneic, or PDX models due to differences in genetics and microenvironment [3].
  • Experimental Design: Pay close attention to dosage (mg/kg), route of administration (intraperitoneal vs. intravenous), and dosing schedule (e.g., weekly vs. daily). Small changes can significantly impact drug exposure and efficacy.
  • Compound Handling: this compound is supplied as a solid. Ensure proper storage, reconstitution, and use of fresh solutions to maintain compound stability, as this is a critical source of variability.

References

Batabulin sodium beta-tubulin binding affinity improvement

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding

Batabulin sodium is a synthetic compound that acts as a microtubule destabilizing agent [1] [2]. Its primary mechanism involves the covalent modification of beta-tubulin, which differentiates it from non-covalent binders like colchicine [3] [4].

  • Target Isoforms: It selectively binds to the β1, β2, and β4 isotypes of beta-tubulin [4] [2]. Some sources also indicate activity against the β3 isoform [1].
  • Binding Site: The binding occurs at a conserved cysteine residue (Cys-239) present in its target isoforms [4] [2].
  • Cellular Consequences: This covalent binding disrupts microtubule polymerization, leading to cytoskeleton collapse, cell cycle arrest at the G2/M phase, increased chromosomal ploidy, and ultimately, apoptosis [1] [4] [2].

The diagram below illustrates this mechanism and its cellular effects.

batabulin_mechanism cluster_tubulin Beta-Tubulin Isoforms Batabulin Batabulin Cys239 Conserved Cys-239 Batabulin->Cys239 Covalent Binding MicrotubulePolymerization Microtubule Polymerization G2Arrest G2/M Cell Cycle Arrest MicrotubulePolymerization->G2Arrest Apoptosis Apoptosis G2Arrest->Apoptosis β1 β1-tubulin β2 β2-tubulin β4 β4-tubulin Cys239->MicrotubulePolymerization Disrupts

Experimental Data and Protocols

For researchers replicating or analyzing these effects, the following quantitative data and protocols from the literature can serve as a reference.

Table 1: In Vitro Biological Activity of Batabulin (T138067) in MCF7 Cells [2]

Assay Type Tested Concentrations Incubation Duration Experimental Outcome
Cell Cycle Analysis 30 nM, 100 nM, 300 nM 24 hours 25–30% of cells exhibited tetraploid (4n) DNA content, indicating G2/M arrest.
Apoptosis Analysis 30 nM, 100 nM, 300 nM 24 hours 25–30% of cells showed diminished DNA content characteristic of apoptosis.
Apoptosis Analysis 100 nM 48 hours 50–80% of the cell population underwent apoptosis.

Table 2: In Vivo Efficacy of Batabulin (T138067) in a Mouse Model [2]

Animal Model Dose Route Schedule Experimental Outcome
Male athymic nude mice injected with CCRF-CEM cells 40 mg/kg Intraperitoneal (i.p.) Once a week (days 5, 12, and 19) Impaired growth of drug-sensitive CCRF-CEM tumors.
Key Experimental Protocols

1. Cell-based Assay for Cytoskeletal Effects and Apoptosis [1] [2]

  • Cell Line: MCF7 breast cancer cells.
  • Procedure:
    • Plate cells and allow to adhere.
    • Treat with this compound at concentrations ranging from 30 nM to 300 nM.
    • Incubate for 9 hours to observe morphological changes (cell rounding and detachment).
    • Incubate for 24-48 hours for analysis of cell cycle and apoptosis.
  • Analysis: Use flow cytometry to measure DNA content for cell cycle distribution (G2/M arrest indicated by 4n peak) and to identify sub-diploid populations for apoptosis.

2. In Vivo Tumor Growth Inhibition Study [2]

  • Model Establishment: Inject drug-sensitive CCRF-CEM tumor cells into male athymic nude mice.
  • Dosing: Administer this compound at 40 mg/kg via intraperitoneal injection.
  • Schedule: Begin treatment on day 5 after tumor implantation and continue with weekly doses.
  • Endpoint: Monitor and compare tumor volumes in treated vs. control groups to assess efficacy.

Troubleshooting Common Research Issues

Q: My experiment shows low levels of apoptosis despite using this compound. What could be the reason?

  • A: Verify the expression of target tubulin isoforms (β1, β2, β4) in your cell line. Batabulin's efficacy is isoform-dependent [4] [2]. Also, ensure the drug is fresh and properly stored (recommended at -80°C for long-term storage) to maintain stability [1]. Re-optimize the treatment duration, as apoptosis may significantly increase between 24 and 48 hours [2].

Q: The drug appears to be precipitating in my in vitro solution. How can I improve solubility?

  • A: this compound has relatively low water solubility. For in vitro studies, DMSO is a suitable solvent, with a suggested stock concentration of ~125 mg/mL [2]. For in vivo formulations, use a recommended vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline (10:40:5:45) to improve solubility and bioavailability [2].

Q: Why did Batabulin fail in clinical trials despite strong pre-clinical data?

  • A: Clinical trials reported dose-limiting toxicities (DLTs), including thrombocytopenia and neutropenia [4]. Furthermore, a Phase 2 study in patients with malignant glioma (a type of brain cancer) found no clinical activity [4]. Its ability to cross the blood-brain barrier may have contributed to neurotoxicity or lack of efficacy in certain contexts [1].

Strategies for Improving Tubulin-Binding Agents

While Batabulin itself is no longer in development, its story offers valuable lessons for designing improved tubulin inhibitors.

  • Enhance Selectivity: Batabulin's covalent mechanism offers high selectivity for specific isoforms. Future work could aim to develop agents targeting other cysteine residues or less common tubulin isoforms to reduce off-target effects [4].
  • Manage CNS Penetration: Batabulin's lipophilicity (clogP=3.26) allows it to cross the blood-brain barrier [1]. For non-CNS cancers, creating less lipophilic prodrugs that are inactive in the CNS could be a viable strategy to mitigate neurotoxicity [4].
  • Overcome Resistance: A key advantage of Batabulin was its efficacy against multidrug-resistant tumors, as it is not a substrate for P-glycoprotein [4]. This property is crucial for next-generation agents.

References

Batabulin sodium multidrug resistance tumor activity

Author: Smolecule Technical Support Team. Date: February 2026

Batabulin Sodium: Mechanism & MDR Activity

This compound (T138067) is a synthetic antineoplastic agent that disrupts microtubule polymerization through a unique mechanism. The table below summarizes its core properties and documented activity against multidrug-resistant models.

Property Description
Mechanism of Action Covalently binds to conserved cysteine residue on β1, β2, β3, and β4 isotypes of β-tubulin, disrupting microtubule polymerization and causing cytoskeleton collapse [1] [2].
Primary Effect Alters cell shape, increases chromosomal ploidy, induces apoptosis; arrests cells at S-phase rather than G2/M [1] [2].
Key MDR Feature Effective against multidrug-resistant (MDR) tumors; activity is not affected by P-glycoprotein (P-gp) efflux pumps [1].
Documented MDR Model Effectively impaired growth of drug-sensitive CCRF-CEM tumors in vivo [1].

Experimental Protocols & Workflows

For your experimental work, here are detailed methodologies for key assays cited in Batabulin studies.

Microtubule Polymerization Assay

This in vitro assay measures Batabulin's direct effect on tubulin.

  • Procedure:
    • Pipet this compound into wells of a 96-well plate kept on ice. Use G-PEM buffer (80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP) as a diluent [2].
    • Add MAP-rich tubulin (e.g., from Cytoskeleton Inc.) at a final concentration of 1 mg/ml to each well [2].
    • Shake the plate orbitally for 20 seconds and then warm it to 24°C.
    • Immediately start reading the absorbance at 340 nm every minute for 60 minutes [2].
  • Expected Outcome: Batabulin binding inhibits tubulin polymerization, resulting in a flat, low-absorbance curve compared to the control, which shows a rising curve as polymerization proceeds [2].
Cell-Based Apoptosis & Cell Cycle Analysis

This protocol assesses the compound's cytotoxic effects and cell cycle arrest in cultured cells.

  • Procedure:
    • Plate cancer cells (e.g., MCF-7) and treat with this compound at the desired concentration.
    • After treatment, harvest cells and process them using a commercial kit (e.g., Cycle TEST kit).
    • Analyze DNA content using a flow cytometer (e.g., FACScan). Use software like CellQuest or Cellfit to determine the percentage of cells in different cell cycle phases (G1, S, G2/M) [2].
    • To quantify apoptosis, use Annexin V/propidium iodide staining in addition to cell cycle analysis [1].
  • Expected Outcome: Flow cytometry analysis of MCF-7 cells treated with Batabulin showed arrest at the G2/M boundary, with over 50% of cells undergoing apoptosis [1].

The following diagram illustrates the logical workflow and key checkpoints for the cell-based analysis protocol.

G Start Start Cell-Based Assay Plate Plate Cancer Cells (e.g., MCF-7) Start->Plate Treat Treat with This compound Plate->Treat Harvest Harvest Cells Treat->Harvest AnalyzeDNA Analyze DNA Content by Flow Cytometry Harvest->AnalyzeDNA DetectApoptosis Detect Apoptosis (Annexin V/PI Staining) Harvest->DetectApoptosis Result Result: G2/M Arrest & >50% Apoptosis AnalyzeDNA->Result DetectApoptosis->Result

Frequently Asked Questions

Here are answers to common technical questions based on reported data and experimental notes.

  • Q1: How should this compound be stored to ensure stability?

    • A: For long-term storage, keep the powder at 2-8°C in tight, light-resistant containers. For a 10-50 mM stock solution in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture [1].
  • Q2: Does Batabulin penetrate the blood-brain barrier?

    • A: Computational and experimental data suggest that Batabulin has the ability to cross the blood-brain barrier, which is attributed, at least in part, to its lipophilicity (ClogP=3.26) [1]. This property supported its investigation in a clinical trial for malignant glioma [1].
  • Q3: What is a common toxicity observed in animal models?

    • A: In mouse models, Batabulin had moderate hematologic and gastrointestinal toxicity [1]. This is an important consideration for planning in vivo studies.
  • Q4: How does the mechanism of Batabulin differ from classic anti-tubulin agents?

    • A: Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which destabilize them and cause M-phase arrest), Batabulin is a covalent binder that disrupts polymerization and can cause a unique arrest at the G1/S transition of the cell cycle, prior to mitosis [2].

Quantitative Data Summary

The table below consolidates key quantitative findings from experimental models to help you benchmark your results.

Experimental Model Finding/Outcome Reported Value / Dosage Citation
MCF-7 Cells (in vitro) Apoptosis induction >50% of cells underwent apoptosis [1]
Xenografted Tumor Mouse Model Tumor growth impairment; intraperitoneal injection Effective in suppressing tumor growth and improving survival [1]
Human Clinical Trial (Phase 2) Patients with recurrent malignant glioma; intravenous 330 mg/m² weekly [1]
CCRF-CEM Tumors (in vivo) Growth impairment of drug-sensitive tumors Effective [1]

References

Batabulin sodium clinical trial NCT00057382

Author: Smolecule Technical Support Team. Date: February 2026

Batabulin Sodium at a Glance

The table below summarizes the core profile of this compound based on the available information.

Feature Description
Drug Name This compound (also known as T138067 sodium) [1]
Drug Type Small molecule, antitumor agent [2] [1]
Mechanism of Action Covalently binds to β-tubulin isotypes (β1, β2, β4) at Cys-239, inhibiting microtubule polymerization [1] [3].
Key Property Effective against multidrug-resistant (MDR) tumors, as it is not a substrate for P-glycoprotein efflux pumps [3] [4].
Highest Clinical Phase Phase 2/3 (Development was discontinued) [5] [2].
Relevant Clinical Trial NCT00057382 (Batabulin vs. Doxorubicin in unresectable Hepatocellular Carcinoma) [5] [3].

Detailed Mechanism of Action & Experimental Data

This compound is a tubulin-destabilizing agent. Its unique mechanism involves covalent binding, which leads to irreversible disruption of the cellular cytoskeleton.

The following diagram illustrates the cascade of cellular events triggered by this compound leading to cell death:

G A This compound enters the cell B Covalently binds to Cys-239 on β-tubulin A->B C Disrupts microtubule polymerization B->C D Microtubule network collapses C->D C->D Disrupted cytoskeleton E Cell cycle arrest at G2/M phase D->E F Induction of apoptotic cell death E->F

Supporting Preclinical Experimental Data

The mechanistic pathway is supported by the following experimental evidence:

  • In Vitro Cell Cycle Analysis: In MCF7 breast cancer cells, treatment with Batabulin (30-300 nM for 24 hours) caused approximately 25-30% of cells to accumulate with tetraploid (4n) DNA content, indicating arrest at the G2/M phase [1] [3].
  • In Vitro Apoptosis Analysis: In the same MCF7 model, a 24-48 hour exposure to Batabulin (30-300 nM) induced apoptosis in 25-30% of cells. After 48 hours at 100 nM Batabulin, 50-80% of the cell population was undergoing apoptosis [1] [3].
  • In Vivo Efficacy: In male athymic nude mice bearing CCRF-CEM tumors, intraperitoneal injection of this compound (40 mg/kg, once per week) significantly impaired tumor growth [1] [3].

Comparative Analysis with Other Tubulin Inhibitors

The table below places this compound in context with other agents that also target tubulin.

Agent Class / Binding Site Key Mechanism MDR Resistance Profile Clinical Development Status
This compound Synthetic sulfonamide / β-tubulin, Cys-239 [1] [4] Covalent binding; inhibits polymerization [1] Active against MDR tumors [3] [4] Discontinued (Phase 2/3) [2]
Paclitaxel (Taxol) Microtubule Stabilizer / Taxane-site [6] Promotes polymerization and stabilizes microtubules [6] Susceptible to MDR efflux pumps [6] Approved for various cancers
Vinca Alkaloids Microtubule Destabilizer / Vinca-site [6] Inhibits polymerization by binding to tubulin ends [6] Susceptible to MDR efflux pumps [6] Approved for various cancers
Verubulin Microtubule Destabilizer / Colchicine-site [4] Inhibits polymerization; vascular disrupting agent [4] Not susceptible to MDR efflux pumps [4] Discontinued (Phase 2) [4]
Colchicine Natural Product / Colchicine-site [6] Inhibits polymerization by binding to β-tubulin [6] Information not specified in sources Approved for non-cancer indications

Interpretation and Research Implications

The data indicates that this compound was a promising agent designed to overcome multidrug resistance. Its progression to a Phase 2/3 trial suggests potential efficacy was observed in earlier studies. However, the fact that its development was ultimately discontinued indicates it may have faced challenges, such as lack of sufficient efficacy in later-stage trials, toxicity issues, or strategic business decisions. A phase II trial in patients with glioblastoma reported the drug was well-tolerated but showed no response in any patients, hinting at a potential efficacy hurdle [4].

  • Check Clinical Trial Registries: Search for NCT00057382 on clinicaltrials.gov for the detailed protocol and any posted results.
  • Access Scientific Publications: Look for peer-reviewed articles resulting from the trial on platforms like PubMed.
  • Review Drug Development Archives: Analyze reports from regulatory bodies or drug development conferences for insights into the reasons for discontinuation.

References

Batabulin sodium versus other tubulin inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Tubulin Inhibitors at a Glance

The table below summarizes the core characteristics of several tubulin inhibitors identified in the search.

Inhibitor Name Class / Type Mechanism of Action Key Experimental Findings (In Vitro/In Vivo) Development Status / Notes

| Batabulin sodium (T138067) [1] | Synthetic sulfonamide | Covalently binds to β-tubulin at Cys-239, disrupting polymerization [1]. | • In vitro: Induced G2/M arrest and apoptosis in MCF-7 cells (30-300 nM) [1]. • In vivo: Impaired growth of CCRF-CEM tumor xenografts in mice (40 mg/kg, IP, weekly) [1]. | Formerly investigated in clinical trials. | | Paclitaxel [2] [3] | Natural product / Taxane | Binds to β-tubulin, stabilizes microtubules, inhibits depolymerization [2]. | A historically best-selling chemotherapeutic; often used as a reference standard [2]. | Approved drug; used for breast, lung, ovarian, and other cancers [2]. | | Vincristine [4] | Natural product / Vinca alkaloid | Binds to tubulin, inhibits polymerization, destabilizes microtubules [4]. | Used as a positive control in studies of novel inhibitors like OAT-449 [4]. | Approved drug; used in various combination therapies [4]. | | OAT-449 [4] | Synthetic 2-aminoimidazoline derivative | Inhibits tubulin polymerization (similar to vincristine), induces mitotic catastrophe [4]. | • In vitro: Killed 8 cancer cell lines (IC50 6-30 nM) [4]. • In vivo: Inhibited tumor growth in HT-29 and SK-N-MC xenograft models (2.5-5 mg/kg) [4]. | Novel, water-soluble inhibitor under research [4]. | | Compound 89 [5] | Nicotinic acid derivative | Binds to the colchicine site, inhibits polymerization, modulates PI3K/Akt signaling [5]. | • In vitro/vivo: Showed significant anti-tumor efficacy with no observed toxicity in mice [5]. • Active in patient-derived organoids [5]. | Novel chemical scaffold identified via virtual screening [5]. |

Experimental Protocols for Key Findings

For the experimental data cited in the table, here are the detailed methodologies as described in the literature.

  • Batabulin's Cell Cycle Arrest & Apoptosis (In Vitro) [1]

    • Cell Line: Human breast cancer cells (MCF-7).
    • Treatment: Exposure to Batabulin at concentrations of 30 nM, 100 nM, and 300 nM for 24 hours.
    • Cell Cycle Analysis: Flow cytometry was used to analyze DNA content. A population of cells with 4n DNA content indicated arrest at the G2/M phase.
    • Apoptosis Analysis: After 24-48 hours of exposure, cells with reduced DNA content (sub-G1 peak) were quantified as apoptotic.
  • OAT-449 In Vivo Efficacy [4]

    • Animal Model: BALB/c Nude immunodeficient male mice with subcutaneously implanted human cancer cell xenografts (HT-29 colorectal adenocarcinoma or SK-N-MC neuroepithelioma).
    • Dosing:
      • For HT-29 xenografts: OAT-449 was administered intraperitoneally at 5 mg/kg in a 30% solutol vehicle, daily for 5 days followed by a 2-day interval.
      • For SK-N-MC xenografts: OAT-449 was administered intravenously at 2.5 mg/kg in a 10% solutol vehicle.
    • Endpoint: Tumor volume was measured to assess the impairment of tumor growth compared to vehicle-control and other drug-treatment groups.

Tubulin Inhibition and Downstream Signaling

The mechanism of tubulin inhibitors often extends beyond cytoskeleton disruption to impact key cellular signaling pathways. The following diagram illustrates the downstream signaling cascade triggered by certain tubulin inhibitors, based on mechanistic studies of compounds like "Compound 89" and "MPE" [5] [6].

G TubulinInhibitor Tubulin Inhibitor (e.g., Compound 89, MPE) TubulinPolymerization Inhibition of Tubulin Polymerization TubulinInhibitor->TubulinPolymerization MicrotubuleDisruption Disruption of Microtubule Dynamics TubulinPolymerization->MicrotubuleDisruption PI3K_Akt_Pathway Modulation of PI3K/Akt Signaling MicrotubuleDisruption->PI3K_Akt_Pathway Leads to CellularEffects Cellular Effects PI3K_Akt_Pathway->CellularEffects G2_M_Arrest G2/M Phase Cell Cycle Arrest CellularEffects->G2_M_Arrest Apoptosis Induction of Apoptosis CellularEffects->Apoptosis Metastasis Inhibition of Cell Migration & Invasion CellularEffects->Metastasis

References

Batabulin sodium beta-tubulin isotype specificity

Author: Smolecule Technical Support Team. Date: February 2026

Batabulin Among Tubulin-Targeting Agents

The table below summarizes Batabulin and other agents based on the information available in the search results.

Compound Name Binding Site Binding Mode Reported Specificity / Note
Batabulin (T138067) Cys239 of β-tubulin [1] Covalent (irreversible) [1] Reached Phase II clinical trials [1]
Paclitaxel (Taxol) Taxane site on β-tubulin [2] Non-covalent (reversible) [2] Resistance linked to βIII-tubulin overexpression [3] [2] [4]
Colchicine Colchicine site on β-tubulin [1] Non-covalent (reversible) [1] Effectiveness is independent of β-tubulin isotype composition [1]
2CTC / 3CTC Cys241 of β-tubulin [1] Covalent (irreversible) [1] Colchicine-site ligands used for binding site morphology studies [1]
Vinca Alkaloids Vinca site on β-tubulin [2] Non-covalent (reversible) [2] Subject to multidrug resistance (MDR) [1] [4]
Withaferin A Cys303 of β-tubulin [1] Covalent (irreversible) [1] Natural product with anticancer activity [1]
Pironetin Cys316 of α-tubulin [1] Covalent (irreversible) [1] Binds to α-tubulin instead of β-tubulin [1]
Ottelion A Cys241 of β-tubulin [1] Covalent (irreversible) [1] Highly cytotoxic (pM–nM range) [1]

Batabulin's Covalent Binding Mechanism

Batabulin's design incorporates a reactive functional group intended for covalent binding to tubulin, distinguishing it from classical reversible inhibitors [1].

G Batabulin Batabulin Cysteine Residue (Cys239) Cysteine Residue (Cys239) Batabulin->Cysteine Residue (Cys239)  Forms Covalent Bond β-tubulin β-tubulin Cysteine Residue (Cys239)->β-tubulin  Part of Inactive Tubulin Inactive Tubulin Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Inactive Tubulin->Disrupted Microtubule Dynamics Mitotic Arrest Mitotic Arrest Disrupted Microtubule Dynamics->Mitotic Arrest Apoptosis (Cell Death) Apoptosis (Cell Death) Mitotic Arrest->Apoptosis (Cell Death)

References

Batabulin sodium antitumor activity validation

Author: Smolecule Technical Support Team. Date: February 2026

Batabulin Sodium at a Glance

The table below summarizes the core antitumor activity of this compound based on experimental data.

Aspect Experimental Findings
Mechanism of Action Covalently binds to β-tubulin isotypes (β1, β2, β4) at Cys-239, disrupting microtubule polymerization. Leads to cytoskeleton collapse and mitotic arrest [1] [2].
In Vitro Efficacy Induces G2/M cell cycle arrest (25-30% tetraploid cells) and apoptosis (25-30% of cells after 24h; 50-80% after 48h) in MCF7 breast cancer cells at concentrations of 30-300 nM [1] [2].
In Vivo Efficacy Impairs growth of drug-sensitive CCRF-CEM tumors in male athymic nude mice at 40 mg/kg (intraperitoneal injection, once weekly) [1] [2].
Key Feature Reported to be effective against multidrug-resistant (MDR) tumors [2].

Experimental Protocols for Validation

To validate Batabulin's activity, you can refer to the following key methodologies from the literature.

1. Cell Cycle Analysis via Flow Cytometry

  • Purpose: To quantify Batabulin-induced arrest at the G2/M phase of the cell cycle.
  • Protocol: Treat cultured cancer cells (e.g., MCF7) with Batabulin (e.g., 30-300 nM) for 24 hours. Harvest cells, fix with ethanol, and stain DNA with a fluorescent dye like Propidium Iodide (PI). Analyze the DNA content of the cells using flow cytometry. A distinct peak of cells with 4n DNA content indicates G2/M arrest [1] [2].

2. Apoptosis Analysis

  • Purpose: To measure the induction of programmed cell death.
  • Protocol: After treating cells with Batabulin for 24-48 hours, assay for apoptosis. This can be done by flow cytometry using Annexin V/PI staining to detect early and late apoptotic cells, or by observing the characteristic "sub-G1" peak (cells with reduced DNA content) on a DNA content histogram [1] [2].

3. In Vivo Tumor Growth Inhibition

  • Purpose: To evaluate antitumor efficacy in a live animal model.
  • Protocol: Use immunocompromised mice (e.g., athymic nude mice) injected with tumor cells. Administer this compound (e.g., 40 mg/kg) via intraperitoneal injection on a scheduled regimen (e.g., days 5, 12, and 19 post-tumor inoculation). Monitor and compare tumor volume and/or weight in the treatment group versus a vehicle-control group over time [1] [2].

Mechanism of Action Workflow

The following diagram illustrates the sequential mechanism by which Batabulin exerts its antitumor effects, from cellular entry to cell death.

batabulin_mechanism Batabulin Batabulin MicrotubuleDisruption Microtubule Disruption Batabulin->MicrotubuleDisruption MitoticSpindleCollapse Mitotic Spindle Collapse MicrotubuleDisruption->MitoticSpindleCollapse G2M_Arrest G2/M Cell Cycle Arrest MitoticSpindleCollapse->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Limitations of Current Data

It's important to interpret this data with the following in mind:

  • Source of Data: The available quantitative data comes from product catalogs of chemical suppliers [1] [2], which typically summarize a limited set of original research findings rather than providing full experimental context.
  • Lack of Direct Comparisons: The search results did not contain head-to-head experimental data comparing Batabulin's performance against other current tubulin inhibitors (e.g., Paclitaxel, Colchicine-site binders) in terms of potency, selectivity, or efficacy in resistant models.
  • Clinical Status: Batabulin was once investigated in a clinical trial for hepatocellular carcinoma, but its current development status is unclear [2].

Suggested Next Steps for Researchers

To build a more complete comparison guide, you may need to:

  • Consult Primary Literature: Search for the original research papers that first identified and characterized Batabulin (T138067) for comprehensive data.
  • Explore Broader Context: Investigate recent reviews on antimitotic agents to understand Batabulin's standing within the current landscape of tubulin inhibitors [3] [4] [5].
  • Validate Protocols: The cell-based pharmacokinetics assay described in one study [5] could be a valuable method for directly comparing the intracellular activity of Batabulin with other tubulin-binding drugs.

References

Cytotoxic Activity Comparison of Tubulin-Targeting Agents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the cytotoxic and antitumor activity of Batabulin sodium and other agents for your comparison.

Compound Name Mechanism of Action In Vitro Cytotoxic Activity (IC₅₀ or Effective Concentration) In Vivo Antitumor Activity
This compound [1] [2] Covalently binds to β-tubulin (Cys-239), disrupting microtubule polymerization. MCF-7 cells: Induced G2/M arrest (30-300 nM); 25-30% apoptosis at 24h; 50-80% apoptosis at 48h (100 nM). [1] 40 mg/kg (i.p., weekly); inhibited growth of drug-sensitive CCRF-CEM tumors in male athymic nude mice. [1] [2]
Acrylamide-PABA Hybrid 4j [3] Binds to tubulin at the colchicine site, inhibiting polymerization. Promotes apoptosis. MCF-7 cells: IC₅₀ = 1.83 μM. More potent than colchicine (IC₅₀ = 3.54 μM) in the same study. [3] Information not available in the search results.
Betulinic Acid-F16 Conjugate [4] Mitochondria-targeting, induces ROS production and cell cycle arrest. MCF-7 cells: Cytotoxicity ~100-200 times higher than native Betulinic Acid. Causes cell cycle arrest in G0/G1 phase. [4] Information not available in the search results.
Colchicine [3] Binds to tubulin, inhibiting microtubule polymerization (reference compound). MCF-7 cells: IC₅₀ = 3.54 μM. [3] Information not available in the search results.

Experimental Protocols for Key Data

For researchers to replicate studies, here are the methodologies behind the key data on this compound.

  • In Vitro Cell Cycle and Apoptosis Analysis [1]

    • Cell Line: MCF-7 (human breast adenocarcinoma).
    • Treatment: this compound at concentrations of 30 nM, 100 nM, and 300 nM.
    • Incubation Duration: 24 hours for cell cycle analysis; 24 and 48 hours for apoptosis analysis.
    • Key Results: After 24 hours, 25-30% of cells exhibited DNA content characteristic of apoptosis, and the cell cycle was arrested at the G2/M boundary.
  • In Vivo Efficacy Protocol [1] [2]

    • Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old.
    • Tumor Model: CCRF-CEM cell xenografts.
    • Dosing: 40 mg/kg this compound, administered via intraperitoneal (i.p.) injection.
    • Schedule: Once per week on days 5, 12, and 19 post-tumor implantation.
    • Experimental Result: The treatment impaired the growth of drug-sensitive tumors.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism by which this compound exerts its cytotoxic effects.

G This compound Mechanism of Action Batabulin This compound Administration TubulinBinding Covalent Binding to β-Tubulin Isoforms (β1, β2, β4) at Cys-239 Batabulin->TubulinBinding PolymerizationDisruption Disruption of Microtubule Polymerization TubulinBinding->PolymerizationDisruption CytoskeletalCollapse Cytoskeletal Collapse PolymerizationDisruption->CytoskeletalCollapse MitoticArrest Cell Cycle Arrest at G2/M Phase PolymerizationDisruption->MitoticArrest ApoptosisInduction Induction of Apoptotic Cell Death CytoskeletalCollapse->ApoptosisInduction MitoticArrest->ApoptosisInduction PloidyIncrease Increase in Chromosomal Ploidy MitoticArrest->PloidyIncrease

Key Comparative Insights for Researchers

  • Irreversible Action: A key differentiator of This compound is its covalent and irreversible binding to tubulin, which may lead to sustained pharmacological effects compared to the reversible binding of many other tubulin inhibitors [1] [2].
  • Promising New Chemotype: The Acrylamide-PABA hybrids represent a novel structural class. Compound 4j, with a furan group, shows notable potency, surpassing colchicine in the same assay and promoting apoptosis via p53, Bax, and caspase-9 pathways [3].
  • Alternative Targeting Strategy: The Betulinic Acid-F16 conjugate employs a different mechanism by targeting mitochondria and inducing oxidative stress, highlighting an alternative to direct cytoskeletal disruption for inducing cancer cell death [4].

References

Batabulin sodium microtubule disruption efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of Batabulin Sodium

This compound is an antitumor agent that disrupts the microtubule network through a distinct mechanism. It binds covalently and selectively to cysteine-239 on a subset of β-tubulin isotypes (β1, β2, and β4), leading to the inhibition of microtubule polymerization [1] [2]. This action results in a collapse of the cellular cytoskeleton, causing mitotic arrest and ultimately inducing apoptotic cell death [1] [2].

The diagram below illustrates this mechanism and its cellular consequences.

G Batabulin Batabulin Covalent Binding to β-tubulin (Cys-239) Covalent Binding to β-tubulin (Cys-239) Batabulin->Covalent Binding to β-tubulin (Cys-239)  Inhibits Microtubule_Destabilization Microtubule_Destabilization G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Microtubule_Destabilization->G2/M Cell Cycle Arrest  Induces Apoptosis Apoptosis Covalent Binding to β-tubulin (Cys-239)->Microtubule_Destabilization  Disrupts G2/M Cell Cycle Arrest->Apoptosis  Leads to

Quantitative Efficacy Data for Batabulin

The table below summarizes key experimental data for Batabulin's efficacy from the available literature.

Model System Key Findings / Efficacy Experimental Protocol Summary

| In Vitro (MCF-7 cells) [1] [2] | • ~25-30% cells with tetraploid (4n) DNA content (G2/M arrest) after 24h. • 25-30% apoptosis after 24h; 50-80% apoptosis after 48h exposure to 100 nM. | • Cell lines: Human breast cancer cell line (MCF-7). • Treatment: Batabulin (30-300 nM) for 24-48 hours. • Assays: Cell cycle analysis via DNA content measurement; apoptosis analysis. | | In Vivo (Mouse Xenograft) [1] [2] | • 40 mg/kg (intraperitoneal, weekly) impaired growth of CCRF-CEM tumors. | • Model: Male athymic nude mice with CCRF-CEM cell xenografts. • Dosing: Intraperitoneal injection on days 5, 12, and 19. • Endpoint: Measurement of tumor growth. |

Comparison with Other Microtubule-Targeting Agents

The search results did not contain a direct, quantitative comparison between Batabulin and a wide range of alternatives like taxanes or vinca alkaloids. However, the results do highlight several other tubulin polymerization inhibitors identified in recent research, which can be considered part of the landscape of alternative agents.

The table below lists a few examples to illustrate this point, though a full efficacy comparison is not available.

Compound Name Reported Tubulin Polymerization IC₅₀ / Efficacy Key Characteristics
Batabulin Induced 25-30% G2/M arrest at 30-300 nM [1] [2]. Covalently binds β-tubulin (Cys-239) [1] [2].
Compound 6 [3] IC₅₀ = 6.1 ± 0.1 μM (in vitro tubulin polymerization assay). Novel scaffold binding the colchicine site; low micromolar anti-proliferative activity [3].
OAT-449 [4] Induced cell death at 6 to 30 nM in various cancer cell lines in vitro [4]. Water-soluble 2-aminoimidazoline derivative; inhibits tubulin polymerization like vincristine [4].
IPE-7 [5] Reduced rate and amount of tubulin polymerization in vitro [5]. Chalcone mimic; identified to bind the colchicine site in silico [5].

Interpretation of Available Data and Next Steps for Researchers

The evidence indicates that this compound is a potent microtubule-destabilizing agent with a unique covalent binding mechanism. However, its development status and direct comparison to established drugs are unclear from the public data.

  • Mechanistic Distinction: Batabulin's covalent binding mode is a key differentiator from most other agents (e.g., colchicine, vinca alkaloids) that bind reversibly, which could influence duration of action and resistance patterns [1] [2].
  • Clinical Context: Many microtubule-targeting agents that reached clinical trials, including some colchicine-site binders, have faced challenges leading to withdrawal, often due to toxicity (e.g., cardiotoxicity of ZD6126) or side effects (e.g., ABT-751) [3]. The clinical trial status and detailed toxicological profile of Batabulin were not covered in the searched materials.

To build a more complete comparison guide, I suggest you:

  • Consult specialized databases like PubMed Central (PMC) and US ClinicalTrials.gov for original research articles and clinical trial results involving Batabulin (T138067).
  • Focus on head-to-head studies in your search, using terms like "T138067 versus paclitaxel" or "Batabulin compared to vinca alkaloids."

References

Batabulin sodium in vivo tumor growth impairment validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on In Vivo Tumor Growth Impairment

The table below summarizes the key experimental data from a primary in vivo study on Batabulin sodium:

Animal Model Dosage & Route Dosing Schedule Experimental Results Reported Toxicity
Male athymic nude mice (nu/nu) implanted with CCRF-CEM tumor cells [1] [2] 40 mg/kg [1] [2] Intraperitoneal injection; once per week; on days 5, 12, and 19 post-tumor implantation [1] [2] Impaired growth of drug-sensitive CCRF-CEM tumors [1] [2] Moderate hematologic and gastrointestinal toxicity observed in mouse models [3]

Detailed Experimental Protocols

For researchers seeking to replicate or understand these studies, here are the detailed methodologies:

  • In Vivo Animal Model Protocol [1] [2]

    • Animal Models: Male athymic nude mice (nu/nu), 6-8 weeks old, weighing 20-25 grams.
    • Tumor Model: Mice were injected with drug-sensitive human CCRF-CEM tumor cells to establish xenografts.
    • Dosing Regimen: this compound was administered via intraperitoneal injection at 40 mg/kg, once a week on days 5, 12, and 19 after tumor cell inoculation.
    • Outcome Measurement: The study concluded that this treatment protocol impaired the growth of the CCRF-CEM tumors.
  • In Vitro Mechanism Assays [1] [2]

    • Cell Lines Used: Human breast cancer cell line (MCF7).
    • Cell Cycle Analysis: After 24 hours of treatment with Batabulin (30-300 nM), cells were analyzed for DNA content. Approximately 25-30% of cells exhibited tetraploid (4n) DNA content, indicating arrest at the G2/M phase of the cell cycle.
    • Apoptosis Analysis: After 24-48 hours of treatment with Batabulin (30-300 nM), 25-30% of cells showed reduced DNA content characteristic of apoptosis. After 48 hours of exposure to 100 nM Batabulin, 50-80% of the cell population was undergoing apoptosis.

Mechanism of Action: From Molecular Target to Apoptosis

This compound exerts its antitumor effect through a defined mechanism that leads to cell death. The following diagram illustrates this pathway:

G Batabulin Batabulin BetaTubulin β-tubulin isotypes (β1, β2, β4) Batabulin->BetaTubulin Cys239 Covalent binding at Cys-239 BetaTubulin->Cys239 Disruption Disruption of microtubule polymerization Cys239->Disruption Cytoskeleton Cytoskeletal collapse Disruption->Cytoskeleton Ploidy Increase in chromosomal ploidy Disruption->Ploidy Arrest G2/M cell cycle arrest Disruption->Arrest Apoptosis Induction of apoptotic cell death Cytoskeleton->Apoptosis Ploidy->Apoptosis Arrest->Apoptosis

Comparative Perspective with Other Tubulin-Targeting Agents

Batabulin is one of several agents investigated for brain tumors like Glioblastoma (GBM). The table compares it with other tubulin inhibitors that also target the colchicine binding site:

Compound Key Mechanism Blood-Brain Barrier (BBB) Penetration Clinical Trial Status for Brain Tumors
Batabulin Covalently binds β-tubulin isotypes (β1, β2, β4), disrupting polymerization [1] [2] [3] Yes, due to lipophilicity [3] [4] Phase II; no response observed in malignant glioma patients; well-tolerated [4]
Verubulin Binds colchicine site on β-tubulin; vascular disrupting agent [4] Yes [4] Phase II; no significant effect in recurrent GBM [4]
Lexibulin (CYT997) Synthetic tubulin inhibitor; vascular disruption effect [4] Information Not Specified Phase Ib completed; efficacy unknown [4]
Lisavanbulin Binds colchicine site; inhibits GBM stem-like cells [4] Information Not Specified Ongoing clinical trials for GBM [4]
Mebendazole Binds β-tubulin to inhibit polymerization [4] Yes [4] Preclinical; showed promise in TMZ-resistant mouse models [4]

Interpretation for Researchers

This compound has a well-defined and irreversible mechanism of action, supported by robust preclinical data showing efficacy in mouse xenograft models. However, its translation to the clinic for brain tumors was unsuccessful. This contrast between strong preclinical data and limited clinical efficacy is an important consideration for your research and development strategy.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Exact Mass

392.98702748 Da

Monoisotopic Mass

392.98702748 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G04B77F772

Pharmacology

Batabulin Sodium is the sodium salt form of batabulin, a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity. Batabulin covalently binds to and selectively modifies the beta 1, beta 2, beta 3, and beta 4 isotypes of beta tubulin at a conserved cysteine residue, resulting in disruption of microtubule polymerization, collapse of the cytoskeleton, an increase in chromosomal ploidy, cell cycle arrest, and tumor cell apoptosis.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Other CAS

195533-98-3

Dates

Last modified: 04-14-2024
1: Ling X, He X, Apontes P, Cao F, Azrak RG, Li F. Enhancing effectiveness of the MDR-sensitive compound T138067 using advanced treatment with negative modulators of the drug-resistant protein survivin. Am J Transl Res. 2009 Jul 15;1(4):393-405. PubMed PMID: 19956451; PubMed Central PMCID: PMC2780039.
2: Berlin JD, Venook A, Bergsland E, Rothenberg M, Lockhart AC, Rosen L. Phase II trial of T138067, a novel microtubule inhibitor, in patients with metastatic, refractory colorectal carcinoma. Clin Colorectal Cancer. 2008 Jan;7(1):44-7. PubMed PMID: 18279576.
3: Kirby S, Gertler SZ, Mason W, Watling C, Forsyth P, Aniagolu J, Stagg R, Wright M, Powers J, Eisenhauer EA. Phase 2 study of T138067-sodium in patients with malignant glioma: Trial of the National Cancer Institute of Canada Clinical Trials Group. Neuro Oncol. 2005 Apr;7(2):183-8. PubMed PMID: 15831236; PubMed Central PMCID: PMC1871890.
4: Banerjee M, Poddar A, Mitra G, Surolia A, Owa T, Bhattacharyya B. Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry. J Med Chem. 2005 Jan 27;48(2):547-55. PubMed PMID: 15658868.
5: Kim YJ, Pannell LK, Sackett DL. Mass spectrometric measurement of differential reactivity of cysteine to localize protein-ligand binding sites. Application to tubulin-binding drugs. Anal Biochem. 2004 Sep 15;332(2):376-83. PubMed PMID: 15325307.
6: Fei X, Zheng QH, Wang JQ, Stone KL, Martinez TD, Miller KD, Sledge GW, Hutchins GD. Synthesis, biodistribution and micro-PET imaging of radiolabeled antimitotic agent T138067 analogues. Bioorg Med Chem Lett. 2004 Mar 8;14(5):1247-51. PubMed PMID: 14980675.
7: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Nov;25(9):747-71. PubMed PMID: 14685303.
8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jan-Feb;25(1):53-76. PubMed PMID: 12690708.
9: Rubenstein SM, Baichwal V, Beckmann H, Clark DL, Frankmoelle W, Roche D, Santha E, Schwender S, Thoolen M, Ye Q, Jaen JC. Hydrophilic, pro-drug analogues of T138067 are efficacious in controlling tumor growth in vivo and show a decreased ability to cross the blood brain barrier. J Med Chem. 2001 Oct 25;44(22):3599-605. PubMed PMID: 11606124.
10: von Angerer E. Tubulin as a target for anticancer drugs. Curr Opin Drug Discov Devel. 2000 Sep;3(5):575-84. PubMed PMID: 19649885.

Explore Compound Types